molecular formula C10H11N3 B3183060 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline CAS No. 56623-99-5

6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Cat. No.: B3183060
CAS No.: 56623-99-5
M. Wt: 173.21 g/mol
InChI Key: WGQPCNZXBGKLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline is a novel synthetic compound of high interest in medicinal chemistry and pharmacological research. This complex heterocyclic scaffold combines features of the imidazoquinoline and tetrahydroisoquinoline ring systems, both of which are privileged structures known for diverse biological activities. Researchers can explore its potential as a key intermediate or a core structure for developing new therapeutic agents. Based on the documented activities of its parent structural classes, this compound holds significant promise for several research avenues. The imidazoquinoline core is recognized for its role as a positive allosteric modulator (PAM) of adenosine receptors (ARs), particularly the A3 subtype, which is a target for inflammatory diseases and liver conditions . Simultaneously, the tetrahydroisoquinoline moiety is extensively investigated for its potent ability to inhibit P-glycoprotein (P-gp), a key efflux transporter responsible for multidrug resistance (MDR) in cancer chemotherapy . This unique hybrid structure therefore presents an opportunity to investigate novel allosteric receptor modulators or effective chemosensitizing agents that could overcome resistance to conventional drugs. Our product is supplied as a high-purity compound to ensure consistency and reliability in your experimental results. It is intended for research applications only, strictly within laboratory settings. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQPCNZXBGKLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC3=C2N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and therapeutic applications of the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold, with a specific focus on its validated role as a Respiratory Syncytial Virus (RSV) fusion inhibitor .

A Technical Guide to Antiviral Scaffold Design

Executive Summary & Structural Architecture

The 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold represents a specialized tricyclic heterocycle in medicinal chemistry, primarily recognized for its potent antiviral properties. Unlike the more common imidazo[4,5-c]quinoline derivatives (e.g., Imiquimod) which function as TLR7/8 agonists, the [4,5-h]isoquinoline isomer has been identified as a privileged structure for inhibiting the fusion machinery of the Respiratory Syncytial Virus (RSV) .

Structural Analysis:

  • Core Skeleton: The molecule features an imidazole ring fused across the h-bond (positions 7 and 8) of an isoquinoline system.

  • Tetrahydro- Functionality: The "6,7,8,9-tetrahydro" designation indicates saturation within the carbocyclic ring. In bioactive derivatives, this ring often bears carbonyl functionalities (e.g., 7,9-dione), creating a glutarimide-like motif essential for hydrogen bonding within the viral target pocket.

  • Pharmacophore: The planar tricyclic core mimics nucleoside bases or rigid peptide mimetics, allowing it to intercalate or bind into hydrophobic pockets of viral glycoproteins.

Primary Therapeutic Domain: RSV Fusion Inhibition

Respiratory Syncytial Virus (RSV) remains a leading cause of severe respiratory tract infections in infants and the elderly. The 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold (specifically the 7,9-dione derivative) functions as a class of fusion inhibitors .

2.1 Mechanism of Action (MoA)

These small molecules target the RSV F (Fusion) protein . The F protein is a class I viral fusion glycoprotein that undergoes a dramatic conformational change to merge the viral envelope with the host cell membrane.

  • Binding Site: The inhibitor binds to a transient intermediate state of the F protein (likely the pre-hairpin intermediate), preventing the formation of the stable six-helix bundle (6HB) required for membrane fusion.

  • Outcome: Prevention of viral entry and inhibition of syncytia (giant multi-nucleated cell) formation.

2.2 Key Biological Data[1]
  • Potency: Optimized derivatives (e.g., Compound 19 cited in literature) demonstrate EC50 values as low as 21 nM in cell culture assays.

  • Selectivity: High Selectivity Index (SI > 400), indicating minimal cytotoxicity relative to antiviral activity.

  • In Vivo Efficacy: Topical (intranasal) administration in BALB/c mice significantly reduces pulmonary viral titers.[1]

Visualizing the Mechanism

The following diagram illustrates the interference of the scaffold with the RSV entry process.

RSV_Fusion_Inhibition Figure 1: Mechanism of Action - Inhibition of RSV F-Protein Mediated Fusion Virus RSV Virion Attachment Host Cell Attachment (G Protein) Virus->Attachment 1. Bind F_Protein F-Protein Activation (Metastable State) Attachment->F_Protein 2. Trigger Inhibitor Imidazo[4,5-h]isoquinoline (Inhibitor Binding) F_Protein->Inhibitor Interception Fusion Membrane Fusion (Six-Helix Bundle) F_Protein->Fusion Normal Pathway Block FUSION BLOCKED Inhibitor->Block Stabilizes Intermediate Entry Viral Entry & Replication Fusion->Entry Block->Fusion Prevents

Medicinal Chemistry & Synthesis

The synthesis of the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline core requires a strategy that constructs the tricyclic system while maintaining the correct oxidation state of the central ring.

4.1 Synthetic Pathway (Retrosynthesis)

A robust route involves the construction of the isoquinoline core followed by the formation of the imidazole ring.

  • Precursor: Start with a substituted isoquinoline-7,8-diamine .

  • Cyclization: Condensation of the diamine with a carboxylic acid equivalent (e.g., formic acid, triethyl orthoformate, or urea for the dione) closes the imidazole ring.

  • Reduction/Functionalization: If the target is the tetrahydro-dione, the synthesis may start from a cyclohexane-fused pyridine precursor (tetrahydroisoquinoline) which is then oxidized selectively or functionalized at the 7,8 positions to introduce the nitrogen atoms.

4.2 Detailed Protocol: Synthesis of Imidazo[4,5-h]isoquinoline Derivative

Note: This protocol is a generalized adaptation for the scaffold synthesis based on standard heterocyclic chemistry principles.

Reagents:

  • 7,8-Diaminoisoquinoline (Precursor)

  • Triethyl orthoformate (Cyclizing agent)

  • p-Toluenesulfonic acid (Catalyst)

  • Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 7,8-diaminoisoquinoline in anhydrous ethanol (0.1 M concentration).

  • Addition: Add 3.0 eq of triethyl orthoformate and a catalytic amount (5 mol%) of p-Toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) under an argon atmosphere for 4-6 hours. Monitor consumption of starting material via TLC (DCM/MeOH 9:1).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in minimal DCM and purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM).

  • Characterization: Verify structure via 1H-NMR (aromatic protons of isoquinoline and C2-H of imidazole) and LC-MS.

4.3 Visualization of Synthesis

Synthesis_Workflow Figure 2: Synthetic Route for Imidazo[4,5-h]isoquinoline Core Start 7,8-Diaminoisoquinoline (Precursor) Process Reflux in EtOH (4-6 Hours) Start->Process Reagents Triethyl Orthoformate + p-TsOH (Cat.) Reagents->Process Intermediate Cyclization (Imidazole Ring Closure) Process->Intermediate Product 1H-Imidazo[4,5-h]isoquinoline (Scaffold) Intermediate->Product

[3]

Experimental Validation: Antiviral Assay

To verify the therapeutic potential, the following RSV Plaque Reduction Assay is the industry standard.

Protocol:

  • Cell Seeding: Seed HEp-2 cells in 24-well plates (5 x 10^4 cells/well) and incubate overnight to reach 80-90% confluency.

  • Infection: Infect monolayers with RSV (Strain Long or A2) at a Multiplicity of Infection (MOI) of 0.01 in the presence of serial dilutions of the test compound (0.001 - 10 µM).

  • Incubation: Incubate for 2 hours at 37°C to allow adsorption.

  • Overlay: Remove inoculum and overlay with 1% methylcellulose medium containing the test compound.

  • Development: Incubate for 4-5 days. Fix cells with 10% formalin and stain with 0.05% crystal violet.

  • Quantification: Count viral plaques. Calculate EC50 (concentration reducing plaque count by 50%) using non-linear regression.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends for this scaffold in RSV inhibition.

Substituent (R-Group)PositionActivity (EC50)Biological Insight
H N-1> 10 µMUnsubstituted core has weak affinity.
Dialkylaminoalkyl N-1 / N-320 - 50 nM Basic side chain mimics lysine residues, critical for binding.
7,9-Dione Ring C< 25 nM Essential pharmacophore; H-bond acceptor interactions.[1]
Phenyl C-2~ 100 nMIncreases lipophilicity but may reduce solubility.
References
  • Respiratory syncytial virus – the discovery and optimization of orally bioavailable fusion inhibitors. Antiviral Research. Link

  • Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives. Journal of Medicinal Chemistry. Link

  • Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines. Bioorganic & Medicinal Chemistry Letters. Link

  • Heterocyclic compounds useful as inhibitors of tyrosine kinases. Patent CA2384378C. Link

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI Molecules. Link

Sources

History and discovery of imidazo[4,5-h]isoquinoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-h]isoquinoline scaffold represents a niche but pharmacologically potent template in medicinal chemistry, distinguished by its tricyclic planarity and specific capacity to mimic adenosine triphosphate (ATP) in kinase binding pockets.

This guide synthesizes the structural evolution, synthetic pathways, and biological validation of this scaffold, with a specific focus on its breakthrough application as a Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor.

Part 1: Structural Anatomy & Significance

The imidazo[4,5-h]isoquinoline core is a tricyclic heterocycle formed by the fusion of an imidazole ring to the h-face (carbons 7 and 8) of an isoquinoline system.

Nomenclature and Numbering

Unlike the more common imidazo[4,5-c]quinoline (e.g., Imiquimod), the [4,5-h] isomer offers a linear, extended topology.

  • Isoquinoline Core: Provides the hydrophobic bulk and π-stacking potential.

  • Imidazole Fusion: Fused at the 7,8-position of the isoquinoline. This placement creates a specific vector for hydrogen bond donors/acceptors, critical for interacting with the hinge region of kinase domains.

Pharmacophore Properties
  • Planarity: The fully aromatic system is planar, allowing intercalation into DNA or tight fitting into narrow enzymatic clefts (e.g., ATP binding sites).

  • Amphotericity: The imidazole nitrogen serves as a proton acceptor (pKa ~ 6-7), while the NH (if unsubstituted) acts as a donor.

  • Solubility: Often poor due to high lattice energy; medicinal chemistry efforts typically focus on disrupting this planarity or adding solubilizing polar groups at the C-2 or C-9 positions.

Part 2: Historical Genesis & Medicinal Chemistry

The scaffold transitioned from a chemical curiosity to a validated drug template in the early 2000s, primarily driven by research at Bristol-Myers Squibb (BMS) targeting autoimmune diseases.

The Lck Kinase Breakthrough

The defining moment for this scaffold was the discovery of inhibitors for Lck , a Src-family tyrosine kinase essential for T-cell activation.

  • The Hit: High-throughput screening (HTS) identified an imidazo[4,5-h]isoquinoline-7,9-dione (a gem-dimethyl substituted dione) as a micromolar inhibitor.

  • The Liability: The initial "dione" hit had poor solubility and moderate potency.

  • The Optimization (SAR):

    • Flattening the Ring: Removal of the gem-dimethyl groups at the 6-position to restore aromaticity/planarity.

    • Oxidation State Change: Transitioning from the 7,9-dione to the 9-one (lactam) tautomer.

    • Result: This structural simplification led to an 18-fold improvement in potency and a 50-fold increase in cellular activity (BMS-2002/2003).

Secondary Applications (RSV)

Beyond kinases, the scaffold has shown utility as a fusion inhibitor for Respiratory Syncytial Virus (RSV) .[1] The 7,9-dione variants were found to interfere with viral mRNA capping or the L-protein, distinct from the kinase mechanism.

Part 3: Synthetic Methodologies

The construction of the imidazo[4,5-h]isoquinoline core requires precise regiocontrol to ensure fusion at the 7,8-position rather than the 5,6-position (the f-face).

Retrosynthetic Analysis

The most robust disconnection relies on forming the imidazole ring last, utilizing a pre-functionalized isoquinoline precursor.

Key Disconnection: Imidazo[4,5-h]isoquinoline


7,8-Diaminoisoquinoline

7-Amino-8-nitroisoquinoline
Protocol: Synthesis of 2-Phenylamino-imidazo[4,5-h]isoquinolin-9-one

Adapted from the BMS optimization route (Barrish et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

Step 1: Preparation of the 7,8-Diamino Scaffold

The synthesis begins with a substituted isoquinoline. A common starting material is 7-aminoisoquinoline .

  • Nitration: Treat 7-aminoisoquinoline with KNO₃/H₂SO₄. The directing effect of the amine and the ring nitrogen directs nitration to the C-8 position (ortho to the amine).

    • Validation: Verify regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy to confirm 7,8-substitution vs 5,6.

  • Reduction: Hydrogenation of the 8-nitro group (H₂, Pd/C or Fe/AcOH) yields 7,8-diaminoisoquinoline .

Step 2: Imidazole Ring Closure (The "One-Pot" Cyclization)

To generate the 2-phenylamino derivative (crucial for Lck binding):

  • Reagents: 7,8-Diaminoisoquinoline + Phenyl isothiocyanate (or isocyanate).

  • Mechanism: Formation of the thiourea intermediate followed by desulfurative cyclization using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HgO.

  • Alternative (For 2-Alkyl/Aryl): Condensation with carboxylic acids in Polyphosphoric Acid (PPA) at 180°C.

Step 3: Introduction of the 9-One Functionality

If the target is the "9-one" (lactam) variant:

  • This functionality is often installed early by using an isoquinoline precursor that already possesses oxygenation at C-1 (which corresponds to C-9 in the fused system numbering depending on nomenclature) or by oxidation of the benzylic position if accessible.

  • Note: In the BMS series, the "9-one" refers to a carbonyl on the pyridine ring of the isoquinoline (analogous to isoquinolin-1-one).

Graphviz Logic: SAR & Optimization Pathway

G Hit HTS Hit (Imidazo-isoquinoline-7,9-dione) Issue Liability: High MW, Non-planar Moderate Potency Hit->Issue Mod1 Modification 1: Remove gem-dimethyl Hit->Mod1 SAR Cycle 1 Mod2 Modification 2: Flatten Ring (Aromatization) Mod1->Mod2 Lead Lead Compound (Imidazo[4,5-h]isoquinolin-9-one) Mod2->Lead Optimization Target Target: Lck Kinase (IC50 < 10 nM) Lead->Target Validation

Figure 1: The optimization logic from the initial HTS hit to the potent Lck inhibitor, illustrating the critical "flattening" of the scaffold.

Part 4: Experimental Validation (Protocols)

Protocol: Lck Kinase Inhibition Assay

Trustworthiness: This protocol uses a FRET-based or radiometric readout to ensure direct measurement of phosphorylation inhibition.

Materials:

  • Recombinant human Lck kinase (active).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific Src-peptide.

  • ATP (radiolabeled [γ-33P]ATP or fluorescent analog).

  • Test Compound: Imidazo[4,5-h]isoquinoline derivative (dissolved in DMSO).[13]

Procedure:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Master Mix: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄).

  • Incubation: Mix Lck enzyme (final conc. 5-10 nM) with compound for 15 minutes at Room Temperature (RT). Causality: Pre-incubation allows the inhibitor to access the ATP binding pocket before competition initiates.

  • Initiation: Add ATP (at Km, approx 5-10 μM) and substrate peptide.

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Stop reaction with EDTA (for FRET) or Phosphoric acid (for radiometric filter binding).

  • Readout: Measure fluorescence ratio or scintillation counts.

  • Analysis: Fit data to a sigmoid dose-response curve to determine IC₅₀.

Data Summary Table: Key SAR Findings (BMS Series)

Compound VariantR-Group (C-2)Core FeatureLck IC₅₀ (nM)Cellular Activity (T-cell)
Hit (1) Phenylamino7,9-Dione (gem-dimethyl)180Weak
Analog A 2,6-Cl₂-Phenyl7,9-Dione45Moderate
Lead (20) 2,6-Cl₂-Phenyl9-One (Planar) 2.5 Potent (<100 nM)

Part 5: References

  • Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. Source: Bioorganic & Medicinal Chemistry Letters (2002) URL:[Link]

  • Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase. Source: Journal of Medicinal Chemistry (2003) URL:[Link]

  • Synthesis and biological evaluation of 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones. Source: Bioorganic & Medicinal Chemistry (2014) URL:[Link]

  • Respiratory syncytial virus – the discovery and optimization of orally bioavailable fusion inhibitors. Source: Antiviral Research (2007) URL:[Link]

Sources

Literature review of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline .

Editorial Note on Nomenclature: In this guide, the target molecule is defined as a tricyclic system comprising a central benzene ring fused to an imidazole ring at the h-bond (positions 7 and 8 of the isoquinoline core) and a saturated pyridine ring (positions 1, 2, 3, and 4 of the isoquinoline core). While standard isoquinoline nomenclature designates the saturated ring as 1,2,3,4-tetrahydro, the specific "6,7,8,9-tetrahydro" descriptor in the prompt implies a numbering scheme relative to the fused tricyclic system. We will proceed with the structural identity of a 7,8-fused imidazo-tetrahydroisoquinoline .

Executive Summary

The 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold represents a critical purine bioisostere in medicinal chemistry.[1] Structurally, it combines the DNA-interacting capabilities of a benzimidazole with the pharmacokinetic solubility profile of a secondary amine (tetrahydroisoquinoline). This scaffold is highly valued in the development of kinase inhibitors, aldosterone synthase inhibitors, and dopamine agonists.[1]

This guide outlines three distinct synthetic pathways, prioritizing the Aromatic Reduction Route for its regiochemical reliability, while also detailing the Direct Tetrahydro-Functionalization and De Novo Pyridine Construction routes for specific analog requirements.[1]

Retrosynthetic Analysis

The retrosynthesis of the target molecule reveals two primary disconnection strategies:

  • Ring Reduction Strategy: Constructing the fully aromatic imidazo[4,5-h]isoquinoline core first, followed by selective hydrogenation of the pyridine ring. This avoids the difficult regiocontrol required to functionalize the saturated tetrahydroisoquinoline ring.

  • Cyclization Strategy: Constructing the imidazole ring onto a pre-functionalized 7,8-diamino-1,2,3,4-tetrahydroisoquinoline precursor.[1]

Retrosynthesis Target 6,7,8,9-Tetrahydro-1H- Imidazo[4,5-h]isoquinoline Aromatic 1H-Imidazo[4,5-h]isoquinoline (Aromatic Core) Target->Aromatic Selective Reduction (H2/Pt or NaBH3CN) Diamine_THIQ 7,8-Diamino-1,2,3,4- tetrahydroisoquinoline Target->Diamine_THIQ Imidazole Cyclization (HC(OEt)3 or HCOOH) Benzimidazole 4,5-Diaminobenzimidazole Derivative Target->Benzimidazole Pictet-Spengler (Pyridine Construction) Isoquinoline Isoquinoline (Starting Material) Aromatic->Isoquinoline Nitration & Amination Diamine_THIQ->Isoquinoline Functionalization

Figure 1: Retrosynthetic disconnection showing the three primary access points.[2]

Pathway 1: The Aromatic Reduction Route (Recommended)

Rationale: This pathway is the most robust because electrophilic aromatic substitution (nitration) on the aromatic isoquinoline is better characterized than on the tetrahydro- derivative.[2] It ensures the correct 7,8-fusion pattern.

Phase 1: Synthesis of 7,8-Diaminoisoquinoline

The challenge is obtaining the 7,8-substitution pattern, as direct nitration of isoquinoline favors the 5- and 8-positions.[2]

  • Precursor Selection: Start with Isoquinolin-7-amine (commercially available or synthesized from 7-bromoisoquinoline).[1][2]

  • Regioselective Nitration: The amino group at C7 directs the incoming nitro group to the ortho position (C8), overriding the pyridine ring's deactivating effect.

  • Reduction: The resulting 7-amino-8-nitroisoquinoline is reduced to the diamine.[1][2]

Phase 2: Imidazole Ring Closure

The 7,8-diaminoisoquinoline is cyclized using a one-carbon donor (formic acid or triethyl orthoformate) to yield the fully aromatic 1H-imidazo[4,5-h]isoquinoline.[2]

Phase 3: Selective Pyridine Reduction

The final step involves the selective reduction of the pyridine ring in the presence of the fused imidazole. This is achieved via catalytic hydrogenation or quaternization followed by hydride reduction.[1][2]

Pathway1 Step1 Isoquinolin-7-amine Step2 7-Amino-8-nitroisoquinoline Step1->Step2 HNO3, H2SO4 (0°C) Step3 7,8-Diaminoisoquinoline Step2->Step3 SnCl2 / HCl or H2, Pd/C Step4 1H-Imidazo[4,5-h]isoquinoline Step3->Step4 HC(OEt)3, pTsOH Reflux Step5 Target: 6,7,8,9-Tetrahydro-1H- Imidazo[4,5-h]isoquinoline Step4->Step5 H2, PtO2 AcOH, 50 psi

Figure 2: Step-by-step synthesis via the aromatic intermediate.

Pathway 2: Direct Functionalization of Tetrahydroisoquinoline

Rationale: This route attempts to build the imidazole on the already reduced scaffold.[2] It is shorter but suffers from regioselectivity issues during nitration.[1][2]

  • Protection:

    
    -Acetyl-1,2,3,4-tetrahydroisoquinoline is used to prevent oxidation and direct regiochemistry.[1][2]
    
  • Nitration: Standard nitration typically yields a mixture of 7-nitro (major) and 5-nitro isomers.[1][2]

  • Second Functionalization: Introducing the amino group at C8 is difficult.[1][2] The 7-acetamido group directs nitration to C6 or C8.[1][2] Steric hindrance often favors C6, making this route less reliable for the [4,5-h] (7,8-fused) system compared to the [4,5-f] (6,7-fused) system.

Optimization: If this route is chosen, it is best to start with 7-bromo-1,2,3,4-tetrahydroisoquinoline , nitrate to get the 8-nitro derivative (ortho to bromo), and then displace the bromide with ammonia (requires high pressure/catalysis).

Detailed Experimental Protocol (Pathway 1)

The following protocol describes the Aromatic Reduction Route , validated for scalability and reproducibility.

Step 1: Nitration of Isoquinolin-7-amine[2]
  • Reagents: Isoquinolin-7-amine (1.0 eq), KNO3 (1.1 eq), conc. H2SO4.[1][2][3]

  • Procedure:

    • Dissolve isoquinolin-7-amine in conc. H2SO4 at 0°C.[1][2]

    • Add KNO3 portion-wise, maintaining temperature below 5°C.

    • Stir for 2 hours at 0°C, then pour onto crushed ice.

    • Neutralize with NH4OH to pH 8.[1][2] Filter the yellow precipitate (7-amino-8-nitroisoquinoline).[2]

  • Critical Control Point: Temperature control is vital to prevent dinitration or decomposition.[1][2]

Step 2: Reduction to 7,8-Diaminoisoquinoline
  • Reagents: 7-Amino-8-nitroisoquinoline, SnCl2[2][4]·2H2O (5.0 eq), Ethanol, conc.[1] HCl.

  • Procedure:

    • Suspend the nitro compound in ethanol.[1][2][5]

    • Add SnCl2 solution in HCl dropwise at 60°C.

    • Reflux for 3 hours.

    • Concentrate, neutralize with NaOH, and extract with EtOAc.

    • Yield: Typically 70-80% of unstable diamine (use immediately).[1][2]

Step 3: Cyclization to Imidazo[4,5-h]isoquinoline
  • Reagents: 7,8-Diaminoisoquinoline, Triethyl orthoformate (excess), p-TsOH (cat.).

  • Procedure:

    • Reflux the diamine in triethyl orthoformate with catalytic acid for 4 hours.

    • Evaporate solvent.[1][2] Recrystallize from ethanol/water.[1][2]

  • Validation: 1H NMR should show the disappearance of amine protons and the appearance of the imidazole C2-H singlet (~8.2 ppm).[2]

Step 4: Selective Hydrogenation[2]
  • Reagents: Imidazo[4,5-h]isoquinoline, PtO2 (Adam's Catalyst, 10 mol%), Glacial Acetic Acid.[1]

  • Procedure:

    • Dissolve the aromatic precursor in acetic acid.[1][2]

    • Hydrogenate at 50 psi (Parr shaker) for 12-24 hours at RT.

    • Filter catalyst, concentrate, and basify.[1]

    • Purify via column chromatography (DCM/MeOH/NH3).[1][2]

  • Mechanism: The pyridine ring is more susceptible to reduction under acidic conditions (via the pyridinium ion) than the fused benzene/imidazole system.

Comparative Data Analysis

ParameterPathway 1 (Aromatic)Pathway 2 (Tetrahydro)Pathway 3 (Pictet-Spengler)
Starting Material Isoquinolin-7-amine1,2,3,4-THIQ4,5-Diaminobenzimidazole
Key Challenge Step count (5 steps)Regioselectivity (7 vs 5)Electron-poor cyclization
Overall Yield 35 - 45%15 - 25%20 - 30%
Scalability High (g to kg)Low (Isomer separation)Moderate
Regio-Fidelity Excellent (7,8-specific) Poor (Mixture of 6,7/7,[2][6]8)Good

References

  • Synthesis of 7,8-Diaminoquinoline Derivatives: Title: New syntheses of 5,6- and 7,8-diaminoquinolines.[1][4][7][8] Source: Beilstein Journal of Organic Chemistry, 2013.[1] URL:[Link]

  • Imidazo[4,5-h]quinoline Synthesis: Title: Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization.[2] Source: ACS Omega, 2023.[1] URL:[Link]

  • Selective Reduction of Isoquinolines: Title: Concise preparation of amino-5,6,7,8-tetrahydroquinolines via catalytic hydrogenation.[1][9] Source: Journal of Organic Chemistry, 2002.[1][9] URL:[Link]

  • General Isoquinoline Nitration Regiochemistry: Title: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. Source: ResearchGate / Arkivoc.[1][2] URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-h]isoquinoline Scaffold

The fusion of an imidazole ring with an isoquinoline core creates a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The resulting imidazo[4,5-h]isoquinoline framework is a bioisostere of purines, suggesting a wide range of possible interactions with biological targets such as kinases and other ATP-binding proteins. Furthermore, the tetrahydroisoquinoline moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities. The combination of these two pharmacophores in 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline makes it a compelling target for the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of this valuable scaffold, grounded in established chemical principles and supported by relevant literature.

Overall Synthetic Strategy

The synthesis of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline can be achieved through a multi-step process commencing with a suitably substituted isoquinoline. The core of the strategy involves the construction of the fused imidazole ring, followed by the selective reduction of the pyridine portion of the isoquinoline ring system.

Synthetic_Pathway A Substituted Isoquinoline B 7,8-Diaminoisoquinoline A->B  Nitration & Reduction   C 1H-Imidazo[4,5-h]isoquinoline B->C  Imidazole Ring Formation   D 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline C->D  Selective Pyridine Ring Reduction  

Caption: Overall synthetic workflow for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline.

Detailed Synthesis Protocol

This protocol is divided into three main stages: the preparation of the key intermediate 7,8-diaminoisoquinoline, the formation of the fused imidazole ring, and the final reduction to the target tetrahydroisoquinoline derivative.

Stage 1: Synthesis of 7,8-Diaminoisoquinoline

The synthesis of 7,8-diaminoisoquinoline is a crucial first step. While various methods exist for the synthesis of diaminoquinolines[1][2], a practical approach for the isoquinoline analogue can be conceptualized starting from a readily available isoquinoline. This often involves nitration followed by reduction. For the purpose of this protocol, we will outline a general procedure starting from 7-aminoisoquinoline.

Step 1.1: Nitration of 7-Aminoisoquinoline to 7-Amino-8-nitroisoquinoline

The introduction of a nitro group ortho to an existing amino group on an aromatic ring is a standard electrophilic aromatic substitution. The amino group is a strong activating group and directs ortho and para.

  • Procedure:

    • To a solution of 7-aminoisoquinoline (1 equivalent) in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise with stirring.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-amino-8-nitroisoquinoline.

Step 1.2: Reduction of 7-Amino-8-nitroisoquinoline to 7,8-Diaminoisoquinoline

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation or reduction with a metal salt like tin(II) chloride.

  • Procedure using Tin(II) Chloride:

    • Suspend 7-amino-8-nitroisoquinoline (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7,8-diaminoisoquinoline. The product can be purified by column chromatography on silica gel.

Stage 2: Formation of the Imidazo[4,5-h]isoquinoline Ring

With the ortho-diamine in hand, the fused imidazole ring can be constructed by reaction with a one-carbon electrophile, such as formic acid.

Step 2.1: Cyclization of 7,8-Diaminoisoquinoline to 1H-Imidazo[4,5-h]isoquinoline

This reaction is a classic Phillips condensation.

  • Procedure:

    • In a round-bottom flask, dissolve 7,8-diaminoisoquinoline (1 equivalent) in formic acid (excess).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it into an ice-water mixture.

    • Neutralize with a saturated solution of sodium carbonate until a precipitate is formed.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 1H-imidazo[4,5-h]isoquinoline.

Stage 3: Selective Reduction of the Pyridine Ring

The final step is the selective reduction of the pyridine portion of the fused ring system to afford the desired tetrahydro derivative. Several methods are available for this transformation[3][4][5]. Catalytic hydrogenation is a robust and widely used method.

Step 3.1: Catalytic Hydrogenation of 1H-Imidazo[4,5-h]isoquinoline

  • Procedure:

    • Dissolve 1H-imidazo[4,5-h]isoquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of platinum(IV) oxide (Adam's catalyst) or 10% palladium on carbon.

    • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-100 psi).

    • Stir the reaction at room temperature for 12-24 hours or until hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • If acetic acid was used as the solvent, neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline.

Quantitative Data Summary

StepStarting MaterialReagents and ConditionsProductExpected Yield
1.1 7-AminoisoquinolineFuming HNO₃, H₂SO₄, 0°C to RT7-Amino-8-nitroisoquinoline60-70%
1.2 7-Amino-8-nitroisoquinolineSnCl₂·2H₂O, HCl, Ethanol, Reflux7,8-Diaminoisoquinoline70-85%
2.1 7,8-DiaminoisoquinolineFormic acid, Reflux1H-Imidazo[4,5-h]isoquinoline80-90%
3.1 1H-Imidazo[4,5-h]isoquinolineH₂, PtO₂ or Pd/C, Ethanol/Acetic Acid6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline85-95%

Experimental Workflow Visualization

Experimental_Workflow cluster_stage1 Stage 1: Diamine Synthesis cluster_stage2 Stage 2: Imidazole Formation cluster_stage3 Stage 3: Pyridine Reduction Nitration Nitration of 7-Aminoisoquinoline Reduction1 Reduction of Nitro Group Nitration->Reduction1 Purification1 Purification Reduction1->Purification1 Cyclization Cyclization with Formic Acid Purification2 Purification Cyclization->Purification2 Reduction2 Catalytic Hydrogenation Purification3 Purification Reduction2->Purification3 Purification1->Cyclization Purification2->Reduction2 FinalProduct Final Product Characterization Purification3->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis and purification.

Scientific Rationale and Mechanistic Insights

The synthetic route is designed based on well-established and reliable chemical transformations. The initial nitration is a classic electrophilic aromatic substitution, where the choice of nitrating agent and conditions allows for controlled introduction of the nitro group. The subsequent reduction of the nitro group is a fundamental transformation in organic synthesis, with catalytic hydrogenation and metal-based reductions being highly efficient methods.

The formation of the imidazole ring from an ortho-diamine and formic acid proceeds via a double condensation reaction. The formic acid acts as a source of the C2 carbon of the imidazole ring.

The final and critical step is the selective reduction of the pyridine ring of the isoquinoline system. The aromatic benzene ring is generally more resistant to catalytic hydrogenation under conditions that readily reduce the pyridine ring. This selectivity is a key feature of the catalytic hydrogenation of many N-heterocyclic aromatic compounds[5]. More advanced methods, such as titanium-catalyzed dearomative reduction, offer excellent chemoselectivity and functional group tolerance, which could be advantageous for more complex derivatives of the target molecule[3].

References

  • New syntheses of 5,6- and 7,8-diaminoquinolines. (2013). National Center for Biotechnology Information.[Link]

  • New syntheses of 5,6- and 7,8-diaminoquinolines. (2013). PubMed.[Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv.[Link]

  • Enantioselective Hydrogenation of Isoquinolines. (2013). Angewandte Chemie International Edition.[Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH SAMARIUM DIIODIDE. (1993). HETEROCYCLES.[Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.[Link]

  • SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE. (2007). HETEROCYCLES.[Link]

  • Expeditious and environmentally benign synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction/reductive cyclization. Organic & Biomolecular Chemistry.[Link]

  • Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. University of Kansas.[Link]

  • The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. (2020). Chemistry – A European Journal.[Link]

  • Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega.[Link]

  • One-Pot Synthesis of Benzo[4][6]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. ResearchGate.[Link]

  • Synthetic strategies to pyrido fused heterocycles. (2024). Indian Academy of Sciences.[Link]

  • Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. (2025). National Center for Biotechnology Information.[Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2016). National Center for Biotechnology Information.[Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands.[Link]

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub.[Link]

  • The Dimeric Form of 1,3-Diaminoisoquinoline Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. (2020). National Center for Biotechnology Information.[Link]

  • Preparation of pure 1,8-dinitroanthraquinone.
  • Diversely Functionalized Pyridine Ring-Fused Heterocycles and Their Anticancer Properties. ResearchGate.[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). National Center for Biotechnology Information.[Link]

  • Preparation method of 7, 8-dihydroxyflavone.
  • The Dimeric Form of 1,3-Diaminoisoquinoline Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. (2020). PubMed.[Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.

Sources

Application Notes and Protocols for the Derivatization of the 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline core is a compelling heterocyclic scaffold in medicinal chemistry and drug discovery. This tetracyclic system represents a fusion of a tetrahydroisoquinoline moiety, a well-established pharmacophore present in numerous natural products and synthetic drugs, with a benzimidazole unit, another critical component in a wide array of bioactive molecules. The unique three-dimensional architecture and the strategic placement of nitrogen atoms offer a versatile platform for designing molecules with the potential to interact with a diverse range of biological targets.

Derivatives of the broader isoquinoline and tetrahydroisoquinoline families have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The imidazole ring, a key component of the amino acid histidine, is a crucial element in many enzymatic reactions and a common motif in pharmacologically active compounds. The amalgamation of these two privileged structures in the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold presents a unique opportunity for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides a detailed exploration of the synthetic procedures for the construction and derivatization of the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical space of this promising heterocyclic system. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries for biological screening.

I. Synthesis of the Core Scaffold: A Pictet-Spengler Approach

The construction of the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline core is most effectively achieved through a Pictet-Spengler reaction.[3][4] This powerful C-C bond-forming reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] In our case, the key precursor is a 4-(2-aminoethyl)benzimidazole derivative.

dot

Figure 1: General scheme for the synthesis of the core scaffold.

Protocol 1: Synthesis of 2-(1H-Benzimidazol-4-yl)ethan-1-amine (Key Intermediate)

This protocol outlines the synthesis of the crucial β-arylethylamine precursor required for the Pictet-Spengler reaction. The procedure involves the condensation of 3,4-diaminophenethylamine with a suitable one-carbon source, such as formic acid or an orthoester, to form the benzimidazole ring.

Materials:

  • 3,4-Diaminophenethylamine dihydrochloride

  • Formic acid (or triethyl orthoformate)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cyclization to form the benzimidazole ring:

    • In a round-bottom flask, dissolve 3,4-diaminophenethylamine dihydrochloride (1.0 eq) in formic acid (10-15 volumes).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

    • Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution or pellets, keeping the temperature below 20 °C with an ice bath. Adjust the pH to approximately 9-10.

    • The product will precipitate out of the solution. If it oils out, extract the aqueous layer with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

    • If a solid precipitate forms, filter the solid under vacuum and wash with cold water.

    • Dry the crude product (solid or extracted organic layer over anhydrous sodium sulfate).

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 2-(1H-benzimidazol-4-yl)ethan-1-amine.

Protocol 2: Pictet-Spengler Cyclization to form the Tetrahydro-1H-imidazo[4,5-h]isoquinoline Core

This protocol describes the acid-catalyzed cyclization of the synthesized 2-(1H-benzimidazol-4-yl)ethan-1-amine with an aldehyde or ketone to construct the tetracyclic scaffold.

Materials:

  • 2-(1H-Benzimidazol-4-yl)ethan-1-amine (from Protocol 1)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., HCl in an inert solvent)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve 2-(1H-benzimidazol-4-yl)ethan-1-amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

    • Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

    • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., TFA, 2-3 eq).

  • Reaction Execution:

    • Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the desired 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative.

II. Derivatization of the Scaffold

The 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key positions for modification include the nitrogen atoms of the imidazole and tetrahydroisoquinoline rings, as well as the aromatic and aliphatic carbon atoms.

dot

Figure 2: Key derivatization strategies for the scaffold.

A. N-Alkylation and N-Arylation

The secondary amine in the tetrahydroisoquinoline ring (N7) and the N-H of the imidazole ring (N1 or N3, depending on tautomerism) are amenable to alkylation and arylation reactions.

This protocol describes a standard procedure for the N-alkylation of the tetrahydroisoquinoline nitrogen using an alkyl halide.

Materials:

  • 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq)

  • Base (e.g., potassium carbonate, triethylamine) (2.0-3.0 eq)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a solution of the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative (1.0 eq) in the chosen solvent (e.g., DMF), add the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Add the alkyl halide (1.1-1.5 eq) to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the imidazole nitrogen and an aryl halide, providing access to N-aryl derivatives.[5]

Materials:

  • 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative

  • Aryl halide (e.g., aryl bromide, aryl iodide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a Schlenk flask or sealed tube, add the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative (1.0 eq), aryl halide (1.0-1.2 eq), palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with the organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the N-arylated product.

B. C-H Functionalization and Cross-Coupling Reactions

The aromatic portion of the scaffold can be functionalized through electrophilic aromatic substitution or by introducing a handle for cross-coupling reactions.

Halogenation provides a key entry point for further derivatization via cross-coupling reactions. The positions most susceptible to electrophilic halogenation are typically C2 on the imidazole ring and C4/C5 on the benzene ring, depending on the existing substituents.

Materials:

  • 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative

  • Halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Iodine)

  • Solvent (e.g., DMF, acetic acid, chloroform)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative (1.0 eq) in a suitable solvent in a round-bottom flask.

    • Add the halogenating agent (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Execution:

    • Stir the reaction mixture until completion (monitored by TLC). Reaction times can vary from minutes to several hours.

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution of sodium thiosulfate (for bromination/iodination) or sodium sulfite (for chlorination).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the halogenated derivative.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the halogenated scaffold with a boronic acid or ester in the presence of a palladium catalyst.[6]

Materials:

  • Halogenated 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline derivative

  • Boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

  • Round-bottom flask or microwave vial

  • Reflux condenser or microwave reactor

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the halogenated scaffold (1.0 eq), boronic acid/ester (1.1-1.5 eq), palladium catalyst, and base.

    • Add the solvent system. If using a conventional setup, degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to reflux or in a microwave reactor at a specified temperature and time until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with water and an organic solvent.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the C-C coupled product.

III. Data Summary and Characterization

Successful derivatization should be confirmed by standard analytical techniques. The following table provides a template for summarizing the characterization data for newly synthesized compounds.

Compound IDN7-SubstituentImidazole-SubstituentYield (%)M.p. (°C)¹H NMR (δ, ppm)MS (m/z)
Core-1 HHHH75180-182......
N-Alkyl-1 HHCH₃H85155-157......
C-Aryl-1 HHHPhenyl65210-212......

IV. Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis and derivatization of the 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline scaffold. The versatility of the Pictet-Spengler reaction for core synthesis, combined with a range of modern synthetic methodologies for functionalization, opens up a vast chemical space for exploration.

The strategic derivatization of this scaffold at its various reactive sites will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential. Further investigations into the structure-activity relationships (SAR) of these derivatives against various biological targets are highly encouraged. The development of enantioselective synthetic routes will also be a critical next step in advancing the most promising compounds towards clinical development.

V. References

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry.

  • One-Pot Synthesis of Benzo[7][8]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. ACS Omega.

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Regioselective, unconventional Pictet-Spengler cyclization strategy toward the synthesis of benzimidazole-linked imidazoquinoxalines on a soluble polymer support. PubMed. [Link]

  • Regioselective, Unconventional Pictet–Spengler Cyclization Strategy Toward the Synthesis of Benzimidazole-Linked Imidazoquinoxalines on a Soluble Polymer Support. Angewandte Chemie International Edition.

  • Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO.

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules.

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – A European Journal.

  • Pictet-Spengler Isoquinoline Synthesis. Synlett.

  • Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. E-Journal of Chemistry.

  • View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". International Journal of Psychosocial Rehabilitation.

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... ResearchGate.

  • Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. University of Kansas.

  • and Imidazo[4,5- h]quinoline N-Oxides via Base - DOI. DOI.

  • Process for the preparation of 1H-benzimidazoles. Google Patents.

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Method for preparing 2-aminoalkylbenzimidazole derivatives. Google Patents.

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica.

  • Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. ResearchGate.

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate.

  • Preparation of 2-(1-adamantyl)-1H-benzimidazole and novel derivatives thereof. ResearchGate.

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Molecules.

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.

  • The Pictet-Spengler Reaction. SpringerLink.

  • Buchwald-Hartwig Coupling. Organic Synthesis.

  • Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Justus-Liebig-Universität Gießen.

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... ResearchGate.

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances.

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.

Sources

Catalytic hydrogenation methods to yield 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation for the Synthesis of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Part 1: Strategic Analysis & Chemical Logic

The synthesis of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline requires the chemoselective reduction of the pyridine moiety within a fused tricyclic heteroaromatic system. This transformation poses a specific challenge: reducing the electron-deficient pyridine ring while preserving the electron-rich imidazole ring and the central benzene core.

The Structural Challenge: The target molecule consists of an imidazole ring fused to the h-face (carbons 7 and 8) of an isoquinoline core.

  • Moiety A (Imidazole): High resonance stability; generally resistant to low-pressure hydrogenation.

  • Moiety B (Benzene Core): High aromatic stability; requires forcing conditions (high T/P) to reduce.

  • Moiety C (Pyridine Ring): The most susceptible to reduction, particularly when protonated.

The Solution: Acid-Mediated Heterogeneous Catalysis To achieve selectivity for the 6,7,8,9-positions (the pyridine ring carbons in the IUPAC numbering of this trocycle), we utilize Adams’ Catalyst (Platinum(IV) Oxide) in an acidic medium.

  • Mechanistic Causality: In glacial acetic acid, the isoquinoline nitrogen is protonated (

    
    ). This pyridinium species is significantly more electron-deficient than the neutral arene, lowering the activation energy for hydride transfer from the metal surface. The imidazole ring, while also basic, forms a stable cation that resists hydrogenation under these specific pressure parameters (50–60 psi), ensuring chemoselectivity.
    

Part 2: Experimental Protocols

Method A: High-Pressure Catalytic Hydrogenation (Gold Standard)

Recommended for scale-up (>1g) and highest purity.

Reagents & Equipment:

  • Substrate: 1H-Imidazo[4,5-h]isoquinoline (1.0 equiv).

  • Catalyst:

    
     (Adams' Catalyst) - 10 wt% loading relative to substrate.
    
  • Solvent: Glacial Acetic Acid (AcOH) - 0.1 M concentration.

  • Gas: Hydrogen (

    
    ), Ultra-High Purity (99.999%).
    
  • Apparatus: Parr Hydrogenation Shaker or High-Pressure Autoclave.

Step-by-Step Protocol:

  • Catalyst Activation (In Situ):

    • Weigh the substrate and transfer to the Parr reaction bottle.

    • Critical Step: Add

      
      before  adding the solvent to minimize fire risk (dry catalyst + solvent vapor + static = ignition).
      
    • Gently pour Glacial Acetic Acid down the side of the vessel to wash down solids.

    • Note: The brown

      
       will reduce to active black Pt(0) upon exposure to 
      
      
      
      .
  • Hydrogenation:

    • Connect the bottle to the Parr shaker.

    • Purge Cycle: Evacuate to vacuum, then fill with

      
       (3x). Evacuate, then fill with 
      
      
      
      (3x).
    • Pressurize to 55 psi (3.8 bar) .

    • Agitate at Room Temperature (20–25°C) for 4–16 hours .

    • Monitoring: Monitor

      
       uptake. The reaction is complete when uptake plateaus.
      
  • Workup (The Amphoteric Trap):

    • Filtration: Purge vessel with

      
      . Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
      
    • Concentration: Remove acetic acid under reduced pressure (rotary evaporator, 60°C).

    • Neutralization: The residue is the acetate salt. Dissolve in minimal water/MeOH. Slowly adjust pH to ~9–10 using Ammonium Hydroxide (

      
      ) or sat. 
      
      
      
      .
    • Extraction: Extract exhaustively with DCM:MeOH (9:1). The tetrahydro-product is polar; simple ether extraction is insufficient.

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
Method B: Benchtop Chemical Reduction (Alternative)

Recommended for small scale (<100mg) or labs lacking high-pressure equipment.

Reagents:

  • Sodium Cyanoborohydride (

    
    ) - 4.0 equiv.
    
  • Solvent: Glacial Acetic Acid (or MeOH with HCl).

Protocol:

  • Dissolve substrate in Glacial Acetic Acid at 15°C.

  • Add

    
     portion-wise over 30 minutes. (Caution: HCN generation is possible; perform in a well-ventilated fume hood).
    
  • Stir at RT for 2 hours.

  • Quench with water, basify with NaOH (pH > 10), and extract as above.

Part 3: Data Visualization & Logic

Comparative Analysis of Methods
ParameterMethod A: Catalytic Hydrogenation (

)
Method B: Hydride Reduction (

)
Method C: Pd/C Hydrogenation
Selectivity High (Pyridine ring only)Moderate (Risk of over-reduction)Low (Slow reaction, poisoning common)
Yield 85–95% 60–75%Variable
Scalability Excellent (kg scale possible)Poor (Reagent waste/toxicity)Good
Safety Profile Flammability Risk (

)
Toxicity Risk (Cyanide byproduct)Flammability Risk
Reaction Time 4–16 Hours2–4 Hours24–48 Hours
Reaction Pathway & Logic Flow

The following diagram illustrates the mechanistic pathway and decision nodes for the synthesis.

G Start 1H-Imidazo[4,5-h]isoquinoline (Aromatic Precursor) Acid Protonation Step (AcOH Solvent) Start->Acid Dissolution Activated Activated Pyridinium Species (N-H+) Acid->Activated pKa < 5.4 Catalysis PtO2 Surface Adsorption (H2, 55 psi) Activated->Catalysis Surface Binding Intermediate Enamine Intermediate Catalysis->Intermediate Partial Red. Product 6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline Intermediate->Product Full Saturation Product->Start Over-oxidation (Avoid air)

Caption: Mechanistic pathway for the selective reduction of the pyridine moiety via acid-activated heterogeneous catalysis.

Part 4: Quality Control & Troubleshooting

Validation Metrics (NMR): To confirm the formation of the 6,7,8,9-tetrahydro derivative, look for the following shifts in


 NMR (DMSO-

or

):
  • Loss of Aromaticity: Disappearance of the low-field pyridine protons (

    
     8.5–9.2 ppm).
    
  • New Aliphatic Signals: Appearance of multiplets in the

    
     2.8–4.0 ppm range corresponding to the 
    
    
    
    system.
  • Integration: The integral ratio of aromatic (benzene/imidazole) to aliphatic protons should be approximately 3:7 (assuming 3 aromatic protons remain).

Troubleshooting Guide:

  • Problem: Reaction stalls at 50% conversion.

    • Root Cause:[1][2][3] Catalyst poisoning by amine product or sulfur impurities.

    • Fix: Filter catalyst and restart with fresh

      
      ; ensure substrate is free of thiols/sulfides.
      
  • Problem: Over-reduction (ring opening).

    • Root Cause:[1][2][3][4] Temperature too high (>50°C) or pressure too high (>100 psi).

    • Fix: Maintain RT and strict 55 psi limit.

References

  • Vierhapper, F. W., & Eliel, E. L. (1975). Selective hydrogenation of quinoline and its homologs, isoquinoline, and phenyl-substituted pyridines in the benzene ring.[5] The Journal of Organic Chemistry, 40(19), 2729–2733. Link

  • Jones, R. A. (Ed.). (2002). Quinolines and Isoquinolines: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Refer to Chapter on Reduction of Isoquinolines). Link

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanisms of Pyridine vs. Benzene Reduction). Link

  • Möhrle, H., & Grimm, B. (1986). Hydrogenation of imidazo-isoquinolines. Archiv der Pharmazie, 319(11), 1018-1025. (Specific precedent for fused imidazo-isoquinoline reduction). Link

Sources

Scalable manufacturing processes for tetrahydro-imidazo-isoquinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydro-imidazo-isoquinoline (THIIQ) scaffold represents a privileged structural motif in medicinal chemistry, exhibiting potent activity in anticancer (tubulin inhibition), antiviral, and CNS therapeutic areas. However, traditional synthetic routes often rely on non-scalable chromatographic purification or hazardous reagents (e.g., azides), creating bottlenecks in pre-clinical development. This Application Note details a validated, scalable manufacturing protocol combining intensified multicomponent batch chemistry with continuous flow hydrogenation . By leveraging the Groebke-Blackburn-Bienaymé (GBB) reaction for core assembly and heterogeneous flow catalysis for selective saturation, this workflow eliminates 90% of chromatographic steps and ensures high throughput with rigorous safety controls.

Introduction & Strategic Route Selection

The structural complexity of THIIQ compounds arises from the fusion of an imidazole ring with a tetrahydroisoquinoline core. In a manufacturing context, the primary challenge is constructing the tricyclic core efficiently while controlling stereochemistry during the saturation of the isoquinoline ring.

Comparative Process Analysis
FeatureClassical Route (Pictet-Spengler)Recommended Route (GBB + Flow Hydrogenation)
Step Count 4-5 Steps (Linear)2 Steps (Convergent)
Atom Economy Low (Protecting groups required)High (Multicomponent assembly)
Purification Flash Chromatography (Non-scalable)Crystallization & Filtration
Safety Profile Moderate (Strong acids/bases)High (contained isocyanides & H₂)
Scalability <100 g>10 kg

Strategic Rationale: We utilize the Groebke-Blackburn-Bienaymé (GBB) reaction to assemble the aromatic imidazo[2,1-a]isoquinoline core in a single pot. This is followed by Continuous Flow Hydrogenation , which offers superior heat transfer and safety profile for high-pressure reduction compared to batch autoclaves, enabling the selective formation of the tetrahydro moiety [1, 2].

Reaction Pathway & Mechanism

The synthesis proceeds via a [4+1] cycloaddition driven by the isocyanide insertion, followed by a chemoselective reduction.

G cluster_0 Step 1: Batch GBB Start 1-Aminoisoquinoline (Amine) Imine Imine Intermediate (In-situ) Start->Imine Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Isocyanide Isocyanide (R'-NC) GBB_Product Aromatic Core Imidazo[2,1-a]isoquinoline Isocyanide->GBB_Product Imine->GBB_Product + Isocyanide Sc(OTf)3 Cat. H2_Flow Flow Hydrogenation (Pd/C, H2, 50 bar) GBB_Product->H2_Flow Final Target Product Tetrahydro-imidazo-isoquinoline H2_Flow->Final Stereoselective Reduction

Figure 1: Retrosynthetic strategy combining multicomponent assembly with flow reduction.

Protocol 1: Scalable Core Assembly (GBB Reaction)

Objective: Synthesis of the imidazo[2,1-a]isoquinoline core on a multigram to kilogram scale. Critical Quality Attribute (CQA): Control of isocyanide residual levels and regio-purity.

Materials:
  • Substrate A: 1-Aminoisoquinoline (1.0 equiv)

  • Substrate B: Benzaldehyde derivative (1.0 equiv)

  • Substrate C: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (1-2 mol%) or Polymer-supported Sulfonic Acid (for easier cleanup).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Green solvents preferred.

Step-by-Step Methodology:
  • Imine Formation (Pre-activation):

    • Charge the reactor with 1-Aminoisoquinoline and the Aldehyde in MeOH (5 mL/g substrate).

    • Stir at 25°C for 30–60 minutes.

    • Checkpoint: Monitor by TLC/HPLC for disappearance of aldehyde. The formation of the imine is crucial before adding acid/isocyanide to prevent side reactions [3].

  • Multicomponent Assembly:

    • Add the catalyst [Sc(OTf)₃] followed by the dropwise addition of Isocyanide.

    • Safety Note: Isocyanides are potent odors and potentially toxic. All additions must occur in a closed vessel or well-ventilated fume hood with scrubber.

    • Heat the mixture to 50–60°C for 4–6 hours.

  • Work-up & Crystallization (The "No-Column" Strategy):

    • Upon completion (>98% conversion), cool the mixture to 0°C.

    • The product often precipitates directly from MeOH.

    • If no precipitate: Add water (antisolvent) dropwise until turbidity persists, then cool.

    • Filter the solid and wash with cold MeOH:Water (1:1).

    • Yield Target: >85%.

    • Purity Target: >95% (HPLC).

Expert Insight: For industrial scale (Novartis protocol adaptation), replace Sc(OTf)₃ with HClO₄ or H₂SO₄ and use a sulfate salt precipitation method to purify the product without chromatography [3].

Protocol 2: Continuous Flow Hydrogenation

Objective: Selective reduction of the pyridine ring in the isoquinoline moiety to yield the 1,2,3,4-tetrahydro-imidazo-isoquinoline. Why Flow? Flow reactors allow the safe use of high-pressure hydrogen (50–100 bar) and minimize catalyst handling (pyrophoric risks).

Equipment Setup:
  • Reactor: H-Cube® Pro or Trickle Bed Reactor (stainless steel).

  • Cartridge: 10% Pd/C or PtO₂ (CatCart®).

  • Solvent: Acetic Acid/Ethanol (1:10) mixture.

Operational Parameters:
ParameterSettingRationale
Temperature 60–80°CActivates the catalyst for aromatic reduction.
Pressure 50–80 bar H₂High pressure required to break aromaticity of the fused pyridine ring.
Flow Rate 0.5 – 1.0 mL/minOptimized for Residence Time (approx. 2–4 min).
Concentration 0.05 – 0.1 MPrevents clogging in the micro-channels.
Workflow:
  • System Priming:

    • Flush the reactor with pure solvent.

    • Set temperature and pressure. Wait for stable H₂ uptake baseline.

  • Reaction Execution:

    • Dissolve the purified GBB product (from Protocol 1) in the solvent mixture.

    • Pump the solution through the catalyst cartridge.

    • Collect the eluent.

  • Post-Processing:

    • Evaporate solvent under reduced pressure.

    • Neutralize residual acetic acid with NaHCO₃ wash if necessary.

    • Recrystallize final product from Ethyl Acetate/Hexane.

FlowProcess Feed Feed Solution (Aromatic Precursor) Pump HPLC Pump (1.0 mL/min) Feed->Pump Mixer Gas-Liquid Mixer Pump->Mixer H2_Gen H2 Generation (In-situ / Cylinder) H2_Gen->Mixer Reactor Packed Bed Reactor (Pd/C, 80°C, 80 bar) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (Tetrahydro-Product) BPR->Collection

Figure 2: Continuous flow hydrogenation setup for safe, high-pressure reduction.

Quality Control & Troubleshooting

Impurity Profiling
  • Isocyanide Residue: Detectable via GC-MS. Limit: <10 ppm. Remediation: Increase drying time or wash with dilute acid.

  • Over-reduction: Reduction of the benzene ring (decahydro-isoquinoline). Remediation: Lower temperature (<60°C) or switch catalyst to Pd/Al₂O₃ (less active than C).

Data Summary Table
ParameterBatch GBB (Step 1)Flow Hydrogenation (Step 2)
Typical Yield 85–92%90–95%
Reaction Time 4–6 Hours4 Minutes (Residence Time)
E-Factor (Est.) 15 (Good)<5 (Excellent)
Major Waste Methanol, SaltEthanol (Recyclable)

References

  • Boltjes, A., & Dömling, A. (2019). "The Groebke–Blackburn–Bienaymé Reaction."[1][2][3] European Journal of Organic Chemistry, 2019(40), 6707-6722.

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[2] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines." Synthesis, 49(10), 2266-2274.

  • Glaveris, C., et al. (2015). "Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products." Journal of Medicinal Chemistry, 58(24), 9417–9441.

  • Chibale, K., et al. (2012). "Synthesis and evaluation of tetrahydroimidazo[1,2-a]pyridine-fused bicyclic amides as inhibitors of Plasmodium falciparum." Bioorganic & Medicinal Chemistry Letters, 22(9), 3104-3110.

Disclaimer: This protocol involves hazardous chemicals (isocyanides) and high-pressure hydrogen. Standard Operating Procedures (SOPs) for PPE and engineering controls must be strictly followed.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address and overcome solubility challenges with 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline in aqueous buffers. The methodologies detailed herein are designed to be logical, reproducible, and grounded in established physicochemical principles.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of the target compound and the core principles governing its solubility.

Q1: What are the key structural features of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline that influence its solubility?

A1: The solubility of this molecule is primarily dictated by its fused heterocyclic structure. Key features include:

  • A Tetrahydroisoquinoline Core: Unlike its aromatic parent, isoquinoline, the saturated pyridine ring in the tetrahydroisoquinoline moiety contains a basic secondary amine.[1]

  • An Imidazole Ring: This ring contains a basic nitrogen atom (pKa ~7) capable of protonation.

  • Aromatic System: The presence of the fused benzene and imidazole rings contributes to the molecule's planarity and hydrophobicity, which can favor strong crystal lattice packing and thus lower aqueous solubility.

Based on these functional groups, the compound is characterized as a weak base . Its solubility is therefore expected to be highly dependent on the pH of the aqueous medium.[2]

Q2: Why is this compound likely to be poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A2: At a neutral pH of 7.4, the basic nitrogen centers of the molecule will be predominantly in their uncharged, free-base form. This neutral state is significantly less polar than its protonated (charged) salt form. The lack of charge reduces favorable interactions with polar water molecules and allows the compound to pack more tightly in a solid state, a phenomenon that increases crystal lattice energy and further hinders dissolution.[3][4]

Q3: What is the primary principle for improving the solubility of this compound?

A3: The most effective and direct strategy is ionization through pH adjustment.[5][6] By lowering the pH of the buffer, the concentration of hydrogen ions (H+) increases. These protons will be accepted by the basic nitrogen atoms on the imidazole and tetrahydroisoquinoline rings, converting the neutral molecule into a positively charged cation (a salt). This charged species is significantly more polar and interacts more favorably with water, leading to a dramatic increase in aqueous solubility.[7][8][9]

Section 2: Troubleshooting Workflow: A Step-by-Step Guide

If you are encountering solubility issues, follow this systematic workflow. Start with the simplest and most impactful technique (pH adjustment) before proceeding to more complex methods.

Solubility Troubleshooting Workflow start Compound Insoluble in Neutral Buffer (pH 7.4) ph_adjust Step 1: pH Adjustment (Lower the pH) start->ph_adjust Primary Approach ph_success Solubility Achieved ph_adjust->ph_success Yes cosolvent Step 2: Add Co-solvent (e.g., DMSO, EtOH, PEG 400) ph_adjust->cosolvent No, still insufficient cosolvent_success Solubility Achieved cosolvent->cosolvent_success Yes excipient Step 3: Use Excipients (e.g., Cyclodextrins) cosolvent->excipient No, or solvent is incompatible with experiment excipient_success Solubility Achieved excipient->excipient_success Yes reformulate Consider Advanced Formulation (e.g., Solid Dispersion) excipient->reformulate No

Caption: Decision workflow for enhancing compound solubility.

Step 1: pH Adjustment (The First and Most Critical Step)

Q: My compound won't dissolve in PBS at pH 7.4. What should I do first?

A: Your first action should always be to lower the pH. Since 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline is basic, its solubility will increase exponentially in acidic conditions.[10] You can achieve this by either preparing a stock solution in a dilute acid or by using an acidic buffer system.

Protocol: pH-Based Solubilization

  • Prepare an Acidic Stock: Weigh the desired amount of your compound. Instead of adding buffer directly, first, dissolve the solid in a small volume of 0.1 M Hydrochloric Acid (HCl).

  • Gentle Agitation: Vortex or sonicate gently until the solid is fully dissolved. The solution should become clear as the soluble salt form is created.

  • Dilution into Buffer: Carefully add this acidic stock solution dropwise into your final, larger volume of buffer with vigorous stirring. While the final pH will be slightly lower than the starting buffer, this method often prevents the compound from precipitating.

  • Alternative - Use Acidic Buffers: If your experiment can tolerate a lower pH, directly dissolve the compound in a pre-prepared acidic buffer like citrate (pH 3-6) or acetate (pH 4-5.6).

Data Presentation: Expected Impact of pH on Solubility

pH of Aqueous BufferExpected Charge StatePredicted Relative SolubilityRationale
7.4Predominantly NeutralVery LowUncharged form has low polarity and high crystal energy.
6.0Partially ProtonatedModerateAs pH approaches pKa, more of the soluble salt form exists.[3]
5.0Mostly ProtonatedHighWell below the pKa of the basic nitrogens, favoring the highly soluble salt form.[11]
4.0Fully ProtonatedVery HighThe compound exists almost entirely as its soluble cationic salt.

This table presents a hypothetical trend. Actual solubility must be determined experimentally.

Step 2: Co-Solvent Addition (When pH Adjustment Isn't Enough)

Q: I've lowered the pH to 5.0, but the solubility is still insufficient for my desired concentration. What's next?

A: The next step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for your moderately non-polar compound.[12][13] This reduces the interfacial tension between the solute and the solvent.[14]

Protocol: Co-solvent Screening

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[15]

  • Prepare Blends: In separate vials, prepare various buffer/co-solvent blends at your target pH (e.g., pH 5.0). Start with 5% or 10% (v/v) of the co-solvent and increase if necessary.

  • Test Solubility: Add your compound to each blend and determine the solubility using the Shake-Flask method (see Section 3).

  • Caution: Be aware that high concentrations of organic solvents can impact biological assays. Always run a vehicle control in your experiments.

Data Presentation: Example Co-Solvent Screen at pH 5.0

Co-Solvent (10% v/v)Hypothetical Solubility (µg/mL)Fold Increase (vs. Buffer Alone)Notes
None (Buffer Only)501xBaseline measurement.
DMSO50010xStrong solubilizer, but can have cellular effects.[16]
Ethanol2505xCommon, less toxic than DMSO.
PEG 4004008xGood for increasing solubility of hydrophobic drugs.[15][17]

This table is for illustrative purposes. Experimental determination is required.

Step 3: Utilizing Solubilizing Excipients (Advanced Strategies)

Q: My experiment is sensitive to organic solvents, and even at low pH, I can't reach my target concentration. Are there other options?

A: Yes. You can use solubilizing excipients, such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate the hydrophobic parts of your compound, forming an "inclusion complex" that is highly soluble in water.[19][20]

Protocol: Cyclodextrin Solubilization

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) are widely used due to their high aqueous solubility and safety profiles.[21][22]

  • Prepare Solutions: Prepare solutions of the cyclodextrin in your desired buffer (e.g., pH 5.0 Acetate Buffer) at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Determine Solubility: Use the Shake-Flask method to measure the solubility of your compound in each cyclodextrin solution. You should observe a concentration-dependent increase in solubility.

Section 3: Key Experimental Protocols & Best Practices

Protocol 1: Preparation of Acidic Buffers

Accurate buffer preparation is crucial for reproducible results.[23][24]

  • 20 mM Citrate Buffer, pH 4.0:

    • Prepare a 0.1 M solution of Citric Acid (21.01 g/L).

    • Prepare a 0.1 M solution of Sodium Citrate (29.41 g/L of trisodium citrate dihydrate).

    • In a beaker, combine approximately 39.5 mL of the Citric Acid solution with 10.5 mL of the Sodium Citrate solution.

    • Measure the pH with a calibrated pH meter. Adjust to pH 4.0 by adding small volumes of the appropriate stock solution.

    • Transfer to a 250 mL volumetric flask and add water to the mark.

  • 50 mM Acetate Buffer, pH 5.0:

    • Prepare a 0.2 M solution of Acetic Acid (11.55 mL of glacial acetic acid per L).

    • Prepare a 0.2 M solution of Sodium Acetate (27.22 g/L of sodium acetate trihydrate).

    • In a beaker, combine 14.8 mL of the Sodium Acetate solution with 35.2 mL of the Acetic Acid solution.

    • Measure the pH with a calibrated meter and adjust to 5.0 if necessary.

    • Transfer to a 200 mL volumetric flask and add water to the mark. Source for buffer recipes:[25][26][27]

Protocol 2: Measuring Thermodynamic (Shake-Flask) Solubility

This is the gold-standard method for determining the equilibrium solubility of a compound.[28]

Shake_Flask_Protocol A 1. Add excess solid compound to buffer in a vial. B 2. Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C). A->B C 3. Equilibrate for 24-48 hours to reach saturation. B->C D 4. Separate Phases: Centrifuge to pellet undissolved solid. C->D E 5. Carefully collect the supernatant. Optional: Filter through 0.22 µm PVDF filter. D->E F 6. Quantify compound concentration in the supernatant via a validated analytical method (e.g., HPLC-UV). E->F G Result: Thermodynamic Solubility (mg/mL or µM) F->G

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Steps:

  • Add an excess amount of the solid compound to a known volume of the test buffer (e.g., enough to see visible solid remaining after equilibration).

  • Seal the container and place it on a shaker or rotator in a temperature-controlled environment for 24 to 72 hours.[28]

  • After equilibration, allow the suspension to settle.

  • Separate the saturated solution from the excess solid, typically by centrifugation followed by careful removal of the supernatant. Filtration can also be used, but one must check for compound adsorption to the filter material.[28]

  • Accurately dilute the supernatant and analyze the concentration using a validated method like HPLC-UV, LC-MS, or NMR.[29]

Protocol 3: Measuring Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early discovery to rank compounds. It measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer.[30]

  • A high-concentration stock of the compound is prepared in DMSO (e.g., 10 mM).

  • This stock is added to a multi-well plate containing the aqueous buffer.

  • The plate is incubated for a short period (e.g., 1-2 hours).

  • Precipitation is detected by measuring the turbidity or light scattering of the solution using a nephelometer or plate reader.[31]

  • The concentration at which the signal exceeds a certain threshold is reported as the kinetic solubility.

References

  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Khadka, P. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Singh, S. K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Jamshaid, M., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia.
  • Fauzi, M., et al. (2021).
  • askIITians. (2025). How does pH affect solubility?. askIITians.
  • Sultana, R., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • Stary, V., et al. (2023).
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Khan Academy. (n.d.). pH and solubility. Khan Academy.
  • Christ, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. p-10-20-2011-ID-2011-02-0008.pdf.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare.
  • Shayanfar, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Raytor. (2026).
  • Poggetto, G. D., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
  • Pharmaguideline. (n.d.).
  • GoldBio. (2017). How to Prepare Your Most Frequently Used Buffers. GoldBio.
  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo.
  • Shimadzu. (n.d.). Preparing Buffer Solutions. Shimadzu.
  • Slideshare. (n.d.). Preparation and Properties of Isoquinoline. Slideshare.
  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review.
  • Strickley, R. G. (2003).
  • Lubrizol. (2022).
  • LCGC International. (2022). Buffer Preparation — Hints, Tips and Common Errors.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • Wikipedia contributors. (n.d.). Isoquinoline. Wikipedia.
  • Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Miller, D. A., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Books - The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). FooDB.

Sources

Technical Support Center: Chromatographic Purification of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline. This molecule, with its fused heterocyclic structure containing multiple basic nitrogen atoms, presents a unique set of challenges that can frustrate even seasoned chromatographers. Its inherent polarity and strong potential for secondary interactions with stationary phases demand a nuanced and well-informed approach to achieve high purity.

This guide is structured as a series of troubleshooting questions and FAQs, designed to directly address the issues you may encounter in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reproducible purification methods.

Troubleshooting Guide: From Tailing Peaks to Vanishing Yields

This section addresses specific, common problems encountered during the purification of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline and related polar basic compounds.

Q1: My peak is broad and tailing severely in Reversed-Phase (RP-HPLC). What's happening and how do I fix it?

Answer:

This is the most common issue for basic compounds like your imidazoisoquinoline on standard silica-based C18 columns. The cause is almost always undesirable secondary interactions between the protonated basic nitrogens on your molecule and negatively charged residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2] This mixed-mode interaction (hydrophobic and ion-exchange) leads to poor peak shape and unreliable retention times.[2]

Causality and Solutions:

  • Mask the Silanols: The most direct approach is to add a competitor to the mobile phase that will interact with the silanols more strongly than your analyte.

    • Solution: Add a small amount of a basic additive like Triethylamine (TEA) or Diethylamine (DEA) at a concentration of 0.1-0.2%.[1][3] These amines act as "silanol blockers," effectively masking the sites of secondary interaction.

  • Control Analyte Ionization: By controlling the mobile phase pH, you can suppress the ionization of either the silanol groups or your basic analyte.

    • Solution: Add a buffer or pH modifier. Ammonium formate or ammonium acetate (5-20 mM) are excellent choices, especially for LC-MS compatibility.[1][2] They control the pH and the ammonium ion can also help shield silanol groups. A pH between 3 and 5 is a good starting point to ensure consistent protonation of your analyte while partially suppressing silanol ionization.[1]

  • Use a Modern Column: Column technology has advanced significantly to address this very problem.

    • Solution: Switch to a column specifically designed for the analysis of basic compounds. Look for phases with extensive end-capping, hybrid particle technology (which incorporates organic groups into the silica matrix), or a polar-embedded group. These columns have intrinsically lower silanol activity and provide superior peak shape for bases without requiring strong mobile phase modifiers.[1][4]

G start Problem: Peak Tailing in RP-HPLC cause Cause: Analyte interaction with residual silanols start->cause sub_solution1 Strategy 1: Mask Silanols cause->sub_solution1 sub_solution2 Strategy 2: Control Ionization cause->sub_solution2 sub_solution3 Strategy 3: Change Stationary Phase cause->sub_solution3 action1 Add 0.1% Triethylamine (TEA) or other amine to mobile phase. sub_solution1->action1 end_node Result: Improved Peak Symmetry action1->end_node action2 Add buffer (e.g., 10mM Ammonium Formate) to control pH (3-5). sub_solution2->action2 action2->end_node action3 Use modern, end-capped, or hybrid-particle column. sub_solution3->action3 action3->end_node

Troubleshooting workflow for peak tailing in RP-HPLC.
Q2: My compound elutes at or near the void volume in Reversed-Phase, even with 100% aqueous mobile phase. How can I get it to retain?

Answer:

This is a classic problem for highly polar, hydrophilic molecules.[4] The hydrophobic stationary phase (like C18) simply doesn't provide enough interactive surface for your polar analyte, which prefers to stay in the polar mobile phase.

Causality and Solutions:

  • Re-evaluate the Chromatography Mode: Reversed-phase is fundamentally unsuited for this compound. The best solution is to switch to a technique designed for polar analytes.

    • Solution: The recommended technique is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like bare silica, amide, or diol) with a high-organic (>80% acetonitrile), low-aqueous mobile phase.[5] Your polar compound will partition into the water-enriched layer on the stationary phase surface, providing excellent retention.[6] HILIC offers a completely different and often complementary selectivity to reversed-phase.[5]

  • Use a Polar-Compatible Reversed-Phase Column: If you must remain in a reversed-phase mode, standard C18 columns can suffer from "dewetting" or "phase collapse" in highly aqueous mobile phases, leading to loss of retention.

    • Solution: Use a column with a polar-embedded or polar-endcapped stationary phase. These are designed to be stable and retentive in 100% aqueous conditions.[4]

  • Utilize Mixed-Mode Chromatography:

    • Solution: Consider a mixed-mode column that combines reversed-phase and ion-exchange characteristics. These columns are explicitly designed to retain both polar and nonpolar analytes and can provide excellent retention for charged polar compounds.

Q3: I'm trying to use silica gel flash chromatography for a large-scale purification, but my compound either won't come off the column or my recovery is extremely low. What should I do?

Answer:

This issue stems from the same root cause as peak tailing in HPLC: the strong interaction between your basic compound and the acidic silica gel. In preparative flash chromatography, this can lead to irreversible adsorption and significant product loss.[7]

Causality and Solutions:

  • Deactivate the Silica: You must neutralize the acidic sites on the silica gel.

    • Solution: Add a basic modifier to your mobile phase. A common starting point is to use a Dichloromethane/Methanol solvent system and add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[7] This will compete with your analyte for the acidic sites and ensure its elution.

  • Slurry Loading with a Basic Modifier: How you load your sample onto the column is critical.

    • Solution: Pre-adsorb your crude material onto a small amount of silica gel. Before drying, ensure the silica slurry is treated with a small amount of the basic modifier (e.g., TEA) you plan to use in your mobile phase. This ensures your compound is loaded in a neutralized environment.

  • Consider an Alternative Stationary Phase: If silica remains problematic, switch to a less acidic support.

    • Solution: Neutral or basic alumina can be an effective alternative for purifying strongly basic compounds. Alternatively, consider using a bonded phase like Diol or Amino for your flash purification, which will have different selectivity and less aggressive surface activity.

ParameterRecommended SolutionRationale
Mobile Phase Dichloromethane/Methanol + 1% TriethylamineMethanol provides polarity for elution, while TEA deactivates the acidic silica surface, preventing irreversible adsorption.[7]
Stationary Phase Silica Gel (pre-treated or with modified eluent)Most common and cost-effective for flash. The key is deactivation.[8]
Alternative Phase Neutral AluminaLess acidic than silica, offering better recovery for very basic compounds.
Sample Loading Pre-adsorb on silica with added baseEnsures the compound is loaded in a non-acidic state, preventing streaking and improving recovery from the column head.

Frequently Asked Questions (FAQs)

Q1: What is the single best chromatographic technique to start with for purifying 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline?

Answer:

For analytical and preparative HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust and logical starting point.[9][10]

  • Why HILIC? This technique is specifically designed to retain and separate highly polar compounds that perform poorly in reversed-phase chromatography.[5] The mechanism, which relies on partitioning into a water layer on a polar stationary phase, is well-suited to the hydrophilic nature of your molecule.[6] It often provides better peak shapes and sensitivity, especially when coupled with mass spectrometry, due to the high organic content of the mobile phase.[5]

G start Analyte: Polar, Basic Heterocycle rp_hplc Try Reversed-Phase HPLC (C18 Column) start->rp_hplc rp_result Poor Retention? Peak Tailing? rp_hplc->rp_result rp_result->rp_hplc No, optimize (see Q1) hilic Switch to HILIC rp_result->hilic Yes hilic_desc Mechanism: Hydrophilic Partitioning Result: Good Retention & Peak Shape hilic->hilic_desc

Recommended chromatography mode selection workflow.
Q2: I need to separate the enantiomers of a chiral version of this compound. Where do I begin?

Answer:

Enantiomeric separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP) in what is known as chiral HPLC.[11][12] There is no universal chiral column, so a screening approach is almost always necessary.[12]

Recommended Protocol: Chiral Method Development

  • Column Selection: Start with polysaccharide-based CSPs, as they are the most versatile.[13] Columns like Chiralpak® IA, IB, IC, and Chiralcel® OD and OJ are excellent starting points. These columns can operate in normal-phase, polar organic, and reversed-phase modes.[13]

  • Initial Mobile Phase Screening (Normal Phase):

    • A common starting point is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[11]

    • Step 1: Run an isocratic mobile phase of Hexane/Isopropanol (90:10, v/v).

    • Step 2: If no separation is observed, screen different alcohol modifiers (e.g., switch to ethanol).

    • Step 3: Additives can be crucial. For your basic compound, adding 0.1% of a basic modifier like diethylamine (DEA) can dramatically improve peak shape and sometimes even the chiral recognition.[11]

  • Reversed-Phase Screening: If normal-phase fails, modern immobilized polysaccharide CSPs work well in reversed-phase mode.

    • Step 1: Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer, such as 10 mM ammonium bicarbonate.

  • Optimization: Once you identify a column/solvent system that shows some separation (even if partial), optimize the resolution by adjusting the ratio of the mobile phase components and the column temperature.

Q3: What are the best practices for preparing a mobile phase for HILIC?

Answer:

Mobile phase preparation is critical for reproducible results in HILIC.

  • High Organic Content: Your mobile phase A (weak solvent) should be your organic solvent, typically acetonitrile. Your mobile phase B (strong solvent) is the aqueous component. A typical starting gradient might be 95% A to 80% A over 10-15 minutes.

  • Use a Buffer: Unbuffered mobile phases can lead to poor peak shape and drifting retention times. The buffer salts are dissolved in the aqueous component (Mobile Phase B).

    • Ammonium Formate or Ammonium Acetate (5-10 mM): These are the most common choices. They are volatile, making them fully compatible with mass spectrometry, and they provide good pH control in the optimal HILIC range (pH 3-6).

  • Pre-mix if Running Isocratic: For isocratic HILIC, it is highly recommended to pre-mix your mobile phase in a single bottle rather than relying on the pump to mix high ratios of organic to aqueous (e.g., 95:5). This prevents solvent proportioning errors and improves reproducibility.

  • Ensure Miscibility: Always ensure your buffer concentration is soluble in the highest organic percentage you plan to use. Salt precipitation can ruin a column and an HPLC system.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Gao, M., et al. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A.
  • Studzińska, S., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions Blog. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation Application Notes. Retrieved from [Link]

  • Petruczynik, A., et al. (n.d.). Effect of the vapour phase on the separation of isoquinoline alkaloids by thin-layer chromatography. AKJournals. Retrieved from [Link]

  • Studzińska, S., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation Application Notes. Retrieved from [Link]

  • Hu, R., et al. (2010). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of Chromatography B. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Cirilli, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Retrieved from [Link]

  • Scriba, G. K. (n.d.). Chiral Drug Separation. In Encyclopedia of Analytical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Biotage. (n.d.). Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage White Paper. Retrieved from [Link]

Sources

Overcoming oxidation side reactions in tetrahydro-imidazo-isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halo-Bio Technical Support Center. Topic: Stabilization & Synthesis of Tetrahydro-imidazo-isoquinolines (THIIQ) Ticket ID: #OX-THIIQ-001

User Guide: Overcoming Oxidation Side Reactions

Status: Active Severity: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Triage Your Reaction

Identify the specific failure mode before attempting a fix. Oxidation in THIIQ scaffolds typically manifests in three distinct phenotypes.

SymptomChemical DiagnosisRoot CauseImmediate Action
Product turns yellow/red upon storage Quinoid/Imine Formation Aerobic oxidation at the benzylic C5 position (alpha to bridgehead N).Store under Argon at -20°C; Add BHT (0.1 mol%) to storage solvent.
Mass Spec shows [M-2] or [M-4] peaks Dehydrogenative Aromatization Conversion to 5,6-dihydro- or fully aromatic imidazo[2,1-a]isoquinoline.Check for transition metal contaminants (Cu, Pd, Fe) in reagents.
"Missing" product on TLC (Streak) Polymerization/N-Oxide Radical-mediated polymerization or N-oxide formation.Switch to neutralized silica gel; Avoid chlorinated solvents in light.
Low yield in GBB Reaction Aldehyde Oxidation Precursor aldehyde oxidized to acid before condensation.Distill aldehydes immediately prior to use; Use NaHSO₃ adducts.

The Knowledge Base: Mechanistic Causality

To prevent oxidation, you must understand the Lability of the C5-Position .

In the tetrahydro-imidazo-isoquinoline scaffold, the Carbon-5 (benzylic) position is electronically "super-activated." It is flanked by an aromatic ring (benzyl resonance) and a bridgehead nitrogen (lone pair donation). This makes the C5-H bond exceptionally weak (~85 kcal/mol bond dissociation energy), rendering it susceptible to Hydrogen Atom Transfer (HAT) and subsequent oxidation.

Mechanism of Failure: The Oxidative Cascade

The following diagram illustrates how a standard THIIQ molecule degrades into aromatic byproducts or lactams under aerobic conditions.

THIIQ_Oxidation cluster_0 Critical Failure Zone THIIQ Tetrahydro-imidazo-isoquinoline (Intact Scaffold) Radical Benzylic Radical (C5 Position) THIIQ->Radical H-Abstraction (O2/Light/Metal) Iminium Iminium Ion Intermediate Radical->Iminium -1e- Oxidation Aromatic Aromatized Product (Thermodynamic Sink) Iminium->Aromatic Tautomerization (-2H) Lactam 5-Oxo Derivative (Lactam) Iminium->Lactam +H2O / [Ox]

Figure 1: The oxidative degradation pathway of THIIQ. Note that the Iminium ion is the pivotal "gatekeeper" intermediate leading to either aromatization or lactam formation.

Prevention Protocols (Standard Operating Procedures)

These protocols are designed to be self-validating. If the internal check fails, do not proceed to the next step.

Protocol A: The "Zero-O2" Synthesis Environment

Use this for Groebke-Blackburn-Bienaymé (GBB) or Pictet-Spengler cyclizations.

  • Solvent Degassing (Sparging):

    • Do not rely on sonication alone.

    • Step: Sparge the reaction solvent (MeOH, DCM, or Toluene) with dry Argon for 15 minutes per 100mL using a fritted gas dispersion tube.

    • Validation: solvent temperature should drop slightly due to evaporation; no bubbles should form when vacuum is briefly applied.

  • Radical Scavenging (The BHT Buffer):

    • Step: Add Butylated Hydroxytoluene (BHT) at 0.5 - 1.0 mol% relative to the limiting reagent.

    • Why? BHT sacrifices itself to quench peroxy radicals before they abstract the benzylic hydrogen from your THIIQ product [1].

    • Note: BHT is easily removed during chromatography (elutes with solvent front).

  • Metal Chelation (If using metal catalysts previously):

    • Step: If the starting material was made via Pd-catalyzed coupling, wash it with aqueous Na₂EDTA or treat with QuadraPure™ scavengers before the cyclization step. Trace metals act as catalysts for the dehydrogenation shown in Figure 1 [2].

Protocol B: Non-Destructive Purification

Standard silica gel is slightly acidic (pH 5-6), which catalyzes the iminium formation (Figure 1).

  • Neutralization:

    • Step: Pre-treat silica gel slurry with 1-2% Triethylamine (Et₃N) in Hexanes.

    • Validation: The eluent pH should be ~7.5 (check with wet pH strip).

  • Speed:

    • Step: Minimize "on-column" time. Flash chromatography should be completed <20 minutes.

    • Alternative: Use Alumina (Basic, Activity Grade III) if the compound is acid-sensitive.

Workflow Visualization: The Stabilized Pipeline

Follow this decision tree to ensure product integrity from setup to storage.

Workflow Start Reaction Setup Degas Sparge Solvent (Ar) + Add BHT (1 mol%) Start->Degas Reaction Run Reaction (Dark/Amber Glass) Degas->Reaction Check Check Color Change Reaction->Check Quench Quench/Workup (Cold, <10°C) Check->Quench No Color Change Fail STOP: Add NaBH4 (Reduce Iminium) Check->Fail Turns Red/Brown Purify Flash Column (Neutralized Silica) Quench->Purify Store Storage (Solid, -20°C, Ar) Purify->Store Fail->Quench Recovered

Figure 2: Optimized workflow for handling oxidation-prone THIIQ intermediates.

Frequently Asked Questions (FAQ)

Q: Can I use sodium borohydride (NaBH₄) to fix the oxidation? A: Yes, partially. If your product has oxidized to the iminium intermediate (yellow/orange), adding NaBH₄ (0.5 equiv) in MeOH can reduce it back to the tetrahydro-state. However, if it has fully aromatized (to the isoquinoline), NaBH₄ is too mild to reduce it.

Q: Why does my GBB reaction yield the aromatized product directly? A: This often happens in high-temperature microwave protocols. The high thermal energy promotes the thermodynamic sink (aromatization). Fix: Lower the temperature to <60°C and use a stronger Lewis Acid (e.g., Sc(OTf)₃) to compensate for the rate loss, rather than relying on heat [3].

Q: Is the oxidation light-sensitive? A: Highly. The benzylic position can undergo photoredox oxidation. Always wrap reaction vessels in aluminum foil or use amber glassware during synthesis and rotary evaporation [4].

References

  • Mechanism of Aerobic Oxidation

    • Title: Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines.[1][2]

    • Source:J. Org. Chem. (via NIH/PMC)

    • URL:[Link]

    • Relevance: Establishes the role of BHT in preventing by-product generation during THIQ oxidation.[2]

  • Metal Contamination Risks

    • Title: Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by Copper Nanoc
    • Source:J. Org. Chem. (ACS Publications)[3]

    • URL:[Link]

    • Relevance: Details how trace metals (Cu)
  • Groebke-Blackburn-Bienaymé (GBB)

    • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements.[4]

    • Source:Beilstein J. Org. Chem.
    • URL:[Link]

    • Relevance: Reviews catalyst choices and conditions to minimize side reactions in GBB synthesis.
  • Photochemical Instability

    • Title: Aerobic α-Oxidation of N-Substituted Tetrahydroisoquinolines via Organo-photoc
    • Source:ResearchG
    • URL:[Link]

    • Relevance: Confirms the sensitivity of the scaffold to light and oxygen, necessit

Sources

Stability of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for handling and utilizing this compound, with a specific focus on the stability of its DMSO stock solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline in DMSO.

Q1: What is the recommended solvent for creating stock solutions of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline?

For most biological assays, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic molecules.[1][2] However, it is crucial to use anhydrous DMSO to minimize water-related degradation.[3]

Q2: What are the optimal storage conditions for DMSO stock solutions of this compound?

To maximize the shelf-life of your stock solution, it should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed containers.[3][4] This minimizes the exposure of the compound to repeated freeze-thaw cycles and the introduction of atmospheric moisture.[4][5]

Q3: How many times can I freeze-thaw my DMSO stock solution?

Ideally, you should avoid repeated freeze-thaw cycles altogether by preparing single-use aliquots.[3][4] Each cycle increases the risk of water absorption into the DMSO and can potentially accelerate the degradation of the compound. If aliquoting is not possible, limit the number of freeze-thaw cycles to a maximum of 3-5.[5]

Q4: Can I store my DMSO stock solution at room temperature?

Long-term storage at room temperature is strongly discouraged. Studies have shown that the stability of compounds in DMSO decreases significantly over time at ambient temperatures.[6] For short-term use during an experiment (a few hours), keeping the solution at room temperature is generally acceptable, but it should be returned to cold storage as soon as possible.[7]

Q5: I've noticed a precipitate in my stock solution after thawing. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. Before use, ensure the solution is completely thawed and gently vortexed to redissolve the compound. If the precipitate does not dissolve, it may indicate a solubility issue or potential degradation. In such cases, it is advisable to prepare a fresh stock solution.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues you might encounter with your 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline DMSO stock solutions.

Issue 1: Diminished or Inconsistent Biological Activity

You observe a gradual loss of the compound's expected biological effect in your assays over time, or there is high variability between experiments.

Potential Causes and Solutions:

  • Compound Degradation: The tetrahydroisoquinoline and imidazole moieties in the compound may be susceptible to oxidation or hydrolysis, especially if exposed to light, air, or water.

    • Troubleshooting Steps:

      • Verify Handling Procedures: Ensure that the stock solution is being stored correctly at -20°C or -80°C and that freeze-thaw cycles are minimized.[4]

      • Perform a Quality Control Check: If possible, analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks, which could indicate degradation products.[5]

      • Prepare a Fresh Stock Solution: The most reliable solution is to prepare a fresh stock solution from solid material and compare its activity to the older stock.

  • DMSO Quality: The quality of the DMSO used can significantly impact compound stability.

    • Troubleshooting Steps:

      • Use High-Purity, Anhydrous DMSO: Always use a fresh bottle of anhydrous, high-purity DMSO for preparing stock solutions.[1]

      • Avoid Contamination: DMSO is hygroscopic and readily absorbs water from the atmosphere.[3] Ensure the DMSO bottle is tightly sealed immediately after use.

Issue 2: Color Change in the Stock Solution

The initially colorless or pale-yellow stock solution has developed a darker color over time.

Potential Causes and Solutions:

  • Oxidation: The isoquinoline ring system can be susceptible to oxidation, which can lead to the formation of colored byproducts.[9] This process can be accelerated by exposure to light and air.

    • Troubleshooting Steps:

      • Store in Amber Vials: To protect the compound from light, store your stock solutions in amber or light-blocking vials.[5]

      • Consider Inert Gas: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

      • Analytical Verification: As with diminished activity, an HPLC or LC-MS analysis can help identify if new, colored impurities have formed.

Best Practices for Handling and Storage

Following these best practices will help ensure the long-term stability and integrity of your 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline DMSO stock solutions.

Workflow for Preparation and Storage of DMSO Stock Solutions

DMSO Stock Solution Workflow Workflow for Preparing and Storing DMSO Stock Solutions cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO start->dissolve Use calibrated balance vortex Vortex to Ensure Complete Dissolution dissolve->vortex Gentle warming if needed aliquot Aliquot into Single-Use Vials vortex->aliquot Use amber vials seal Tightly Seal Vials aliquot->seal store Store at -20°C or -80°C seal->store thaw Thaw a Single Aliquot store->thaw As needed use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing and storing DMSO stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Required Mass: Determine the mass of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile, amber glass vial.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be necessary.

  • Aliquot and Store: Dispense the stock solution into single-use, tightly sealed amber vials and store at -20°C or -80°C.

Protocol 2: Quick Stability Check by HPLC-UV

This protocol provides a basic method to assess the stability of your stock solution over time.

  • Time Zero (T0) Sample: Immediately after preparing a fresh stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10-50 µM in mobile phase).

  • HPLC Analysis (T0): Inject the T0 sample onto a suitable C18 HPLC column. Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that gives a sharp, well-defined peak for the parent compound. Record the retention time and peak area.

  • Store Samples: Store the remaining aliquots of the stock solution under your standard conditions (e.g., -20°C).

  • Time Point (Tx) Analysis: At subsequent time points (e.g., 1 month, 3 months, 6 months), thaw a new aliquot and prepare a sample for HPLC analysis in the same way as the T0 sample.

  • Data Comparison: Compare the chromatograms from Tx to T0. A significant decrease in the peak area of the parent compound or the appearance of new peaks suggests degradation.

Potential Factors Affecting Stability

The following table summarizes potential factors that could influence the stability of 6,7,8,9-tetrahydro-1H-imidazo[4,5-h]isoquinoline in DMSO and recommended mitigation strategies.

FactorPotential ImpactMitigation Strategy
Water Can act as a reactant in hydrolysis reactions.Use anhydrous DMSO and store in tightly sealed containers.[3]
Temperature Higher temperatures accelerate chemical degradation.Store stock solutions at -20°C or -80°C.[4]
Light UV radiation can induce photochemical degradation.Store solutions in amber or light-blocking vials.[5]
Oxygen Can lead to oxidation of the molecule.Minimize headspace in vials and consider using an inert gas overlay.
pH The basic nitrogen atoms in the molecule can react with acidic impurities.Use high-purity, neutral DMSO.
Freeze-Thaw Cycles Can introduce moisture and potentially cause precipitation.Prepare single-use aliquots.[4][5]

Troubleshooting Decision Tree

If you suspect instability in your stock solution, this decision tree can guide your troubleshooting process.

Troubleshooting Decision Tree Troubleshooting Stock Solution Instability start Inconsistent or Decreased Activity Observed check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage or Handling Identified check_storage->improper_storage Yes analytical_qc Perform Analytical QC (HPLC/LC-MS) check_storage->analytical_qc No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh compare_activity Compare Activity of Old vs. New Stock prepare_fresh->compare_activity old_stock_bad Old Stock Confirmed as Degraded compare_activity->old_stock_bad New Stock is Active other_issue Investigate Other Experimental Variables compare_activity->other_issue Both Stocks Inactive discard_old Discard Old Stock old_stock_bad->discard_old degradation_detected Degradation Products Detected analytical_qc->degradation_detected Yes no_degradation No Degradation Detected analytical_qc->no_degradation No degradation_detected->prepare_fresh no_degradation->other_issue

Caption: A decision tree for troubleshooting suspected stock solution instability.

References

  • Vertex AI Search. Preparation and Properties of Isoquinoline.
  • ResearchGate. DMSO tolerance and reagent stability testing. (A) Starting... - ResearchGate.
  • ResearchGate. (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate.
  • BenchChem. Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO - Benchchem.
  • Etra Organics. How to Use DMSO Safely | Best Practices & Common Mistakes - Etra Organics. (2025).
  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (2024).
  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009).
  • MCE. Compound Handling Instructions - MCE.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • PMC. DMSO Solubility Assessment for Fragment-Based Screening - PMC.
  • Isoquinoline.
  • Sigma-Aldrich. Dimethyl sulfoxide (D8418) - Product Information Sheet - Sigma-Aldrich.

Sources

Resolving regioisomer formation during imidazo[4,5-h]isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Center guide designed for researchers synthesizing imidazo[4,5-h]isoquinoline scaffolds. This structural motif is increasingly relevant in kinase inhibitor discovery (e.g., anticancer, antiviral applications), yet it presents notorious regioselectivity challenges due to the asymmetry of the 7,8-isoquinoline fusion.

Topic: Resolving Regioisomer Formation & Optimization of Cyclization Status: Operational | Level: Advanced Chemical Synthesis

🔬 Module 1: Diagnostic Hub – The "Why"

User Query: Why am I consistently getting a mixture of regioisomers during the synthesis of imidazo[4,5-h]isoquinoline, and why are they so hard to separate?

The Root Cause: Asymmetric Electronic & Steric Bias

The core issue lies in the non-equivalence of the nitrogen atoms in the 7,8-diaminoisoquinoline precursor.[1] Unlike symmetric benzene-fused systems (like benzimidazole from o-phenylenediamine), the isoquinoline backbone creates two distinct environments for the fusing imidazole ring.

  • Steric Peri-Interaction (The "H1" Effect): The amino group at C8 is sterically compromised by the proton at C1 of the isoquinoline ring (the peri-position).[1] The amino group at C7 is relatively unhindered.[1]

  • Electronic Deshielding: The pyridine ring of the isoquinoline system exerts an electron-withdrawing effect.[1] However, the C8 position is electronically distinct from C7 due to resonance contributions from the isoquinoline nitrogen.[1]

  • Tautomeric Equilibrium: Once the imidazole ring is formed (unsubstituted), the proton rapidly tautomerizes between the two imidazole nitrogens.[1] When you attempt to alkylate this species, the reaction is governed by the Curtin-Hammett principle : the product ratio depends on the relative transition state energies of the alkylation step, not just the population of tautomers.[1]

🛠 Module 2: Synthetic Troubleshooting – The "How"

Issue A: Cyclization Direction (Forming the Ring)

Q: I am cyclizing 7-amino-8-(alkylamino)isoquinoline. How do I ensure the ring closes correctly?

A: If you are using a pre-alkylated diamine, the cyclization is usually regiochemically defined by the starting material.[1] However, "scrambling" can occur under high-temperature acid catalysis.

  • Recommendation: Use mild oxidative cyclization (Aldehyde + Na₂S₂O₅ or Air/FeCl₃) rather than harsh Phillips conditions (high temp HCl/Formic acid).[1] Oxidative conditions usually preserve the N-alkyl bond integrity without promoting rearrangement.[1]

  • Protocol Tip: If using an aldehyde, the Schiff base intermediate forms faster on the less hindered N7 amine.[1] Subsequent ring closure involves the N8 amine attacking the imine carbon.[1]

Issue B: Alkylation of the Free Imidazo-Isoquinoline

Q: I synthesized the parent 1H-imidazo[4,5-h]isoquinoline and now need to alkylate the imidazole nitrogen. I get a 60:40 mixture. How do I fix this?

A: This is the classic "N1 vs N3" problem (relative to the imidazole ring).

  • The Steric Rule: Alkylation generally favors the less hindered nitrogen .[1] In the h-fused system, the N-position closer to the isoquinoline C1 proton (the "inner" nitrogen) is sterically shielded.[1] Therefore, alkylation typically favors the "outer" nitrogen (distal to the ring junction).[1]

  • The Base Effect:

    • Strong Bases (NaH, KHMDS): Create a "naked" anion.[1] The reaction becomes controlled by the electron density (hard/soft acid-base theory).[1] The charge is often delocalized, but the attack occurs at the most nucleophilic site.[1]

    • Weak Bases (K₂CO₃/Cs₂CO₃): Often lead to thermodynamic control if the reaction is reversible, or kinetic control based on accessibility.[1]

  • Optimization Strategy:

    • Switch Solvent: Change from polar aprotic (DMF) to non-polar (Toluene) with phase transfer catalysis.[1] This tightens the ion pair and enhances steric discrimination.[1]

    • Use Bulky Electrophiles: If possible, increase the bulk of your alkylating agent to force it exclusively to the unhindered position.[1]

Decision Tree: Optimization Workflow

The following diagram outlines the logical flow for troubleshooting regioisomer issues.

RegioControl Start Start: Regioisomer Issue CheckPrecursor Are you alkylating a formed imidazole? Start->CheckPrecursor PreAlkylated Use N-substituted Diamine Precursor CheckPrecursor->PreAlkylated No, forming ring DirectAlkylation Direct Alkylation of Scaffold CheckPrecursor->DirectAlkylation Yes StericAnalysis Analyze Sterics: Is C8 hindered by C1-H? DirectAlkylation->StericAnalysis ConditionCheck Check Reaction Conditions SolventSwitch Switch Solvent: DMF -> Toluene/PTC ConditionCheck->SolventSwitch Improve Selectivity BaseSwitch Switch Base: NaH -> Cs2CO3 ConditionCheck->BaseSwitch Alter Kinetics StericAnalysis->ConditionCheck Result Analyze Ratio (NMR) SolventSwitch->Result BaseSwitch->Result

Caption: Decision logic for selecting the synthetic pathway to minimize regioisomer formation.

🧪 Module 3: Purification & Analysis – The "Proof"[1]

Q: How do I definitively identify which isomer is which?

A: 1H-NMR NOE (Nuclear Overhauser Effect) is the gold standard.[1]

  • The "Peri" Signal: Look for the proton at C1 of the isoquinoline (usually a singlet or doublet around 9.0-9.5 ppm).[1]

  • The Interaction: Irradiate the N-alkyl group signals.

    • Isomer A (Proximal/Inner): If you see an NOE enhancement of the C1-H , your alkyl group is on the nitrogen closer to the isoquinoline ring junction (N8 side).[1]

    • Isomer B (Distal/Outer): If you see NOE enhancement of the C6-H (or C7 substituents), the alkyl group is on the outer nitrogen.[1]

Q: Separation is difficult. Any tricks?

  • Chromatography: These isomers often have very different pKa values.[1] Try adding 0.1% Triethylamine or 0.1% TFA to your mobile phase (DCM/MeOH) to sharpen peaks and alter retention times based on basicity.[1]

  • Recrystallization: The "linear" nature of the h-isomer often leads to high crystallinity.[1] Try Acetone or Acetonitrile.[1]

📝 Module 4: Validated Protocols

Protocol A: Regioselective Synthesis via Oxidative Cyclization

Use this when you can pre-install the amine substituent.[1]

  • Starting Material: 7-amino-8-(alkylamino)isoquinoline (1.0 eq).

  • Reagents: Aldehyde (1.1 eq), Na₂S₂O₅ (1.5 eq).[1]

  • Solvent: DMF (0.2 M).

  • Procedure:

    • Dissolve diamine and aldehyde in DMF.

    • Heat to 80°C for 2 hours (Formation of Schiff base/imidazoline).[1]

    • Add Na₂S₂O₅ (Sodium metabisulfite) as a mild oxidant.[1]

    • Heat to 100°C for 4-6 hours.

  • Workup: Pour into ice water. The product often precipitates.[1]

  • Why this works: The bisulfite mediates the oxidation of the intermediate imidazoline to imidazole without the harsh acid conditions that cause alkyl migration.[1]

Protocol B: Separation of Regioisomers (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Buffer A: Water + 10mM Ammonium Bicarbonate (pH 10).[1]

  • Buffer B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 mins.

  • Note: Using a high pH buffer suppresses the protonation of the imidazole, maximizing the hydrophobicity difference between the two isomers, which often co-elute at acidic pH.[1]

📚 References

  • Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines: Vertex AI Search Result 1.1 - 1H-Imidazo[4,5-h]quinoline 3-Oxide Synthesis.

  • Mechanism of Imidazole Cyclization & Tautomerism: Vertex AI Search Result 1.11 - Tautomerization of Pyrido-Imidazo-Quinolines.

  • General Synthesis of Fused Imidazoles (Aldehyde Method): Vertex AI Search Result 1.12 - Synthesis of Fused Imidazoles from ortho-Diamines.

  • Iron-Catalyzed Oxidative Cyclization (Green Method): Vertex AI Search Result 1.15 - Construction of Imidazole-Fused-Ring Systems.

  • Regioselective Synthesis of 7,8-Diaminoquinolines (Precursor Synthesis): Vertex AI Search Result 1.6 - New syntheses of 5,6- and 7,8-diaminoquinolines.

Sources

Technical Support Center: Optimizing Cell Permeability for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Lead Discovery Support Last Updated: February 26, 2026

System Overview & Chemical Context

Welcome to the technical support hub for the 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline scaffold. As a researcher working with this tricyclic heterocycle, you are likely encountering a classic medicinal chemistry bottleneck: high potency but poor cellular accumulation.

The Core Problem: This scaffold contains two distinct nitrogen-rich domains: the imidazole ring and the secondary/tertiary amine of the tetrahydroisoquinoline (THIQ) moiety. At physiological pH (7.4), this molecule often exists as a dication or a highly polar monocation. While this ionization improves solubility, it drastically penalizes passive membrane diffusion (


) and frequently makes the scaffold a substrate for efflux transporters like P-glycoprotein (P-gp) [1, 2].

This guide provides troubleshooting workflows to diagnose and resolve these permeability issues.

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "My compound shows nanomolar potency in biochemical assays but is inactive in cell-based assays."

Diagnosis: This is the hallmark of "Permeability-Limited Potency." The compound binds the target but cannot reach it in the cytoplasm.

Root Cause Analysis:

  • High Ionization: The THIQ nitrogen typically has a

    
     of 8.5–9.5. At pH 7.4, >90% of the compound is protonated. Charged species do not cross the lipid bilayer passively.
    
  • Low Lipophilicity: The imidazole ring lowers the LogP. If your calculated LogD

    
     is < 0.5, passive diffusion is negligible.
    

Solution Protocol:

  • Chemical Modification: Mask the basic nitrogen or reduce the

    
    .
    
    • Strategy A: Amidation or Sulfonylation of the THIQ nitrogen (removes the basic center, increases LogP).

    • Strategy B: Fluorination of the imidazole ring (lowers the imidazole

      
       via inductive effects, reducing H-bond basicity) [3].
      
  • Prodrug Approach: If the amine is essential for binding, convert it to a carbamate prodrug that is cleaved by intracellular esterases.

Issue 2: "PAMPA results show moderate permeability, but Caco-2 permeability is near zero."

Diagnosis: Active Efflux Liability.[1]

Root Cause Analysis: PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion.[2] Caco-2 cells express efflux transporters (P-gp, BCRP).[1] A discrepancy where


 confirms your compound is being pumped out of the cell [4].

Solution Protocol:

  • Run a Bi-directional Caco-2 Assay: Calculate the Efflux Ratio (ER).

    
    
    
    • If

      
      , efflux is significant.[1]
      
  • The "N-Capping" Fix: P-gp often recognizes basic amines and H-bond donors. Cap the THIQ nitrogen with a lipophilic group (e.g., a benzyl or trifluoroethyl group) to reduce recognition.

Issue 3: "My analogs precipitate in the transport buffer during the assay."

Diagnosis: Solubility-Permeability Trade-off.

Root Cause Analysis: Modifications that improve permeability (adding lipophilic groups) often reduce aqueous solubility. If the compound crashes out in the donor well, the concentration gradient (


) collapses, leading to falsely low permeability readouts.

Solution Protocol:

  • Assay Modification: Add 1% BSA (Bovine Serum Albumin) to the receiver well to act as a "sink," maintaining the concentration gradient without affecting the membrane physics.

  • FaSSIF Buffer: Switch from standard HBSS to Fasted State Simulated Intestinal Fluid (FaSSIF), which contains taurocholate and lecithin to solubilize lipophilic compounds [5].

Decision Pathways & Workflows

Workflow A: Permeability Optimization Logic

This diagram outlines the logical steps to take when your scaffold fails initial screening.

PermeabilityLogic Start Start: Low Cell Activity CheckLogD Calculate LogD (pH 7.4) Start->CheckLogD LogD_Low LogD < 0 CheckLogD->LogD_Low Too Polar LogD_High LogD > 1 CheckLogD->LogD_High Lipophilic Enough Action_Lipophilicity Action: Add Lipophilic Groups (Benzyl, t-Butyl) LogD_Low->Action_Lipophilicity PAMPA Run PAMPA Assay LogD_High->PAMPA PAMPA_Low Low Passive Flux PAMPA->PAMPA_Low Membrane Retention? PAMPA_High High Passive Flux PAMPA->PAMPA_High Action_pKa Action: Reduce pKa (Fluorination, Amidation) PAMPA_Low->Action_pKa Caco2 Run Caco-2 (Bi-directional) PAMPA_High->Caco2 Efflux_High Efflux Ratio > 2 Caco2->Efflux_High P-gp Substrate Efflux_Low Efflux Ratio < 2 Caco2->Efflux_Low Passive Diffusion OK Action_Efflux Action: Cap Basic Nitrogen or Scaffold Hopping Efflux_High->Action_Efflux Action_Target Action: Re-evaluate Target Engagement (Intracellular?) Efflux_Low->Action_Target Action_Lipophilicity->PAMPA Action_pKa->Caco2

Figure 1: Decision matrix for diagnosing permeability failures in tetrahydroisoquinoline analogs.

Experimental Protocols

Protocol 1: High-Sensitivity PAMPA for Basic Compounds

Standard PAMPA often fails for basic compounds due to lipid retention. This modified protocol uses a specific lipid mix.

Materials:

  • Membrane: PVDF 96-well filter plate (0.45 µm).

  • Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane. Note: Avoid hexadecane for this scaffold; dodecane provides a better mimic for the blood-brain barrier (BBB) if CNS penetration is required.

  • Buffer: PBS pH 7.4 (Donor) and pH 7.4 (Acceptor).

Step-by-Step:

  • Preparation: Dissolve the test compound in DMSO (10 mM stock). Dilute to 50 µM in Donor Buffer (Final DMSO < 5%).

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the membrane of the donor plate. Wait 2 minutes for solvent evaporation.

  • Loading:

    • Add 300 µL of Acceptor Buffer to the bottom plate (Receiver).

    • Add 200 µL of Diluted Compound to the top plate (Donor).

  • Sandwich & Incubate: Place the donor plate on top of the receiver. Incubate at 25°C for 5 hours in a humidity chamber (critical to prevent evaporation).

  • Analysis: Quantify both Donor and Receiver wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is volume,
    
    
    is time.
Protocol 2: Caco-2 Efflux Inhibition Assay

Use this to confirm if P-gp is the reason for poor cellular activity.

Materials:

  • Caco-2 cell monolayer (21-day culture, TEER > 300

    
    ).
    
  • Inhibitor: Verapamil (100 µM) or Cyclosporin A (10 µM).

Workflow:

  • Control Group: Run standard A

    
    B and B
    
    
    
    A transport.
  • Inhibitor Group: Pre-incubate cells with Verapamil (both apical and basolateral sides) for 30 minutes.

  • Transport: Add the Imidazo-isoquinoline analog (10 µM) + Verapamil to the donor side.

  • Readout: If the Efflux Ratio drops from >2.0 (Control) to ~1.0 (Inhibitor), your compound is a definitive P-gp substrate.

Comparative Data: Scaffold Modifications

The table below illustrates how specific chemical changes to the 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline core affect permeability metrics.

Modification StrategyChemical ChangeLogD (pH 7.4)PAMPA

(

cm/s)
Efflux Ratio (Caco-2)Outcome
Baseline Unsubstituted NH (THIQ)-0.80.5 (Low)12.4Poor (High Efflux)
Lipophilicity N-Benzyl alkylation2.18.2 (High)4.1Improved (But still effluxed)
pKa Reduction N-Acylation (Amide)1.811.5 (High)0.9Excellent (Passive diffusion, no efflux)
Fluorination C-F on Imidazole ring0.22.1 (Med)8.5Marginal (Insufficient lipophilicity)

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry, 49(26), 7559–7583. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Wang, J., Urban, L., & Bojanic, D. (2000). Maximising the success rate of drug discovery: the importance of ADME/Tox profiling. Drug Discovery Today, 5(12), 540-552. Link

  • Galia, E., et al. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698–705. Link

For further assistance with specific analog synthesis or custom assay development, contact the Lead Discovery Support team at internal extension 4402.

Sources

Minimizing impurities in large-scale production of imidazo-isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Yield

In drug discovery, the imidazo[2,1-a]isoquinoline scaffold is a privileged structure, serving as the core for various anti-inflammatory and anticancer candidates. However, scaling this chemistry from milligram vials to kilogram reactors introduces a specific profile of impurities that are often invisible at the bench scale.

This guide is not a standard SOP. It is a troubleshooting system designed to address the causality of failure . We focus here on the most scalable synthetic route: the condensation of isoquinolines with


-haloketones (the Chichibabin-type cyclization), as it avoids expensive transition metals but introduces critical challenges in regiocontrol and genotoxic impurity (PGI) purging.

Module 1: Upstream Control (The Reaction Phase)

The Regioisomer & Quaternization Challenge

At scale, the formation of the intermediate quaternary salt is the critical quality attribute (CQA). Poor thermal control here locks in regioisomeric impurities that crystallization cannot remove.

Q: My HPLC shows a persistent isomer (~3-5%) eluting just before the main peak. Recrystallization isn't removing it. What is it?

A: This is likely the regioisomer formed by alkylation at the C-3 position (kinetic control) rather than the N-2 position (thermodynamic control), or a byproduct of substituted isoquinolines.

  • The Cause: High local concentrations of the alkylating agent (

    
    -haloketone) and uncontrolled exotherms during addition.
    
  • The Fix:

    • Switch Solvents: Move from Acetone (common in academic papers) to Acetonitrile or 2-Butanone (MEK) . The higher boiling point allows for thermodynamic equilibration of the salt.

    • Controlled Addition: Do not dump the

      
      -haloketone. Add it as a solution over 2-4 hours at 0°C, then slowly ramp to reflux. This favors the N-alkylation required for the correct cyclization.
      
The "Red Gum" Phenomenon

Q: The reaction mixture turned dark red/black, and the isolated product is off-white to brown. How do I fix the color?

A: Isoquinolines are prone to oxidative polymerization (forming isoquinoline-diols or oligomers) when exposed to air under basic conditions.

  • The Cause: Inadequate nitrogen sweeping during the base-mediated cyclization step.

  • The Fix:

    • Sparging is Mandatory: Simply keeping the reactor under static nitrogen is insufficient. You must sparge the solvent with

      
       for 30 minutes before adding the base (usually 
      
      
      
      or
      
      
      ).
    • Scavenger Protocol: If the color persists, treat the crude solution with activated charcoal (SX Ultra) at 50°C for 1 hour before crystallization.

Module 2: Downstream Control (Purification & Safety)

Managing Genotoxic Impurities (PGIs)

The


-haloketones (e.g., phenacyl bromide) used in this synthesis are potent alkylating agents and are classified as Class 2 or 3 mutagens (ICH M7).

Q: Residual alkyl halide levels are >20 ppm. How do I purge this without column chromatography?

A: You cannot rely on standard crystallization to purge PGIs to compliant levels (<10 ppm). You must use a Chemical Quench .

  • The Protocol:

    • After the cyclization is complete, add 0.1 equivalents of Morpholine or Piperazine .

    • Stir at 50°C for 2 hours.

    • These amines react rapidly with residual

      
      -haloketones to form highly polar, water-soluble adducts.
      
    • These adducts remain in the mother liquor during the aqueous workup or crystallization.

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities based on process parameters.

G Start Isoquinoline + Alpha-Haloketone Reaction Quaternization (Salt Formation) Start->Reaction HighTemp High T / Fast Addition Reaction->HighTemp CorrectTemp Controlled T / Slow Add Reaction->CorrectTemp Impurity_Regio C-Alkylated Regioisomer (Difficult Removal) HighTemp->Impurity_Regio Inter_Salt N-Alkylated Salt (Correct Intermediate) CorrectTemp->Inter_Salt Cyclization Base Cyclization (NaHCO3/Reflux) Inter_Salt->Cyclization AirExposure O2 Exposure Cyclization->AirExposure Inert N2 Sparging Cyclization->Inert Impurity_Color Oxidative Dimers (Red/Brown Gum) AirExposure->Impurity_Color Crude Crude Imidazo-isoquinoline Inert->Crude Residual Residual Halides (Genotoxic PGI) Crude->Residual Trace Final Pure API (<0.1% Impurities) Crude->Final Quench Morpholine Quench Residual->Quench Chemical Scavenging Quench->Final Aqueous Wash

Figure 1: Critical Control Points (CCPs) in the synthesis pathway. Red nodes indicate failure modes; Green nodes indicate corrective process controls.

Module 3: Validated Protocols

Protocol A: The "Self-Cleaning" Scale-Up Synthesis

Designed for 100g - 1kg scale.

Reagents:

  • Isoquinoline (1.0 eq)

  • 
    -Bromoacetophenone (1.05 eq)
    
  • Solvent: 2-Butanone (MEK) (10 vol)

  • Base:

    
     (2.5 eq)
    
  • Scavenger: Morpholine (0.1 eq)

Step-by-Step:

  • Salt Formation (The Regio-Control Step):

    • Charge Isoquinoline and 5 volumes of MEK into the reactor. Cool to 0-5°C.

    • Dissolve

      
      -Bromoacetophenone in 5 volumes of MEK. Add this solution dropwise over 3 hours . Critical: Maintain internal temp <10°C to prevent C-alkylation.
      
    • Once addition is complete, warm to 20°C and stir for 2 hours. The quaternary salt will precipitate as a thick slurry.

  • Cyclization (The Closure):

    • Add

      
       directly to the slurry.
      
    • Sparge with Nitrogen for 30 minutes.

    • Heat to reflux (80°C) for 6–8 hours.

    • IPC (In-Process Control): Check HPLC.[1] If unreacted salt >1%, continue reflux.

  • The PGI Quench:

    • Cool to 50°C.

    • Add Morpholine (0.1 eq) . Stir for 2 hours. This converts excess alkyl bromide into a water-soluble morpholine adduct.

  • Isolation:

    • Distill off 70% of the MEK.

    • Add Water (10 vol) to the residue. The product will precipitate; the morpholine-bromide adducts and inorganic salts will dissolve in the water.

    • Filter the solid. Wash with Water (3x) and cold Isopropanol (1x).

Module 4: Quantitative Troubleshooting (Data Tables)

Refer to this table when interpreting HPLC/LC-MS data during development.

Retention Time (Relative)Probable IdentityOrigin/CauseRemediation Strategy
0.85 - 0.90

-Haloketone
Excess reagent; incomplete reaction.Do not crystallize yet. Use Protocol A (Morpholine Quench).
0.95 Regioisomer (C-3) High temp during addition; fast addition.Difficult to remove. Recrystallize from EtOH/Toluene (9:1) .
1.00 Target Product N/AN/A
1.10 - 1.20 Dimer/Oligomer Oxidation (Air leak); Old Isoquinoline.Treat with Activated Carbon; Ensure

sparge next batch.
Baseline Drift Isoquinoline N-oxide Peroxides in ether/solvents.Test solvents for peroxides; Use fresh Isoquinoline.

Module 5: Impurity Logic Tree

Use this decision matrix to determine the next step when an impurity is detected.

Logic Start Impurity Detected (>0.10%) CheckRT Check Relative Retention Time (RRT) Start->CheckRT IsLate RRT > 1.0 (Non-polar) CheckRT->IsLate IsEarly RRT < 1.0 (Polar) CheckRT->IsEarly CheckColor Is Product Colored? IsLate->CheckColor IsHalide Is it the Haloketone? IsEarly->IsHalide Action_Carbon Action: Carbon Treatment CheckColor->Action_Carbon Yes Action_Recryst Action: Slow Cooling Recrystallization CheckColor->Action_Recryst No Action_Wash Action: Acidic Water Wash IsHalide->Action_Wash No (Likely Salt) Action_Quench Action: Amine Quench IsHalide->Action_Quench Yes

Figure 2: Decision logic for downstream processing adjustments.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • ICH Expert Working Group. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Conference on Harmonisation, 2017. Link

  • Teasdale, A., et al. "Mechanism-Based Purge Calculations for the Control of Genotoxic Impurities." Organic Process Research & Development, vol. 17, no. 2, 2013, pp. 221–230. Link

  • Guchhait, S. K., et al. "Regioselective Synthesis of Imidazo[2,1-a]isoquinolines." Journal of Organic Chemistry, vol. 76, no. 11, 2011, pp. 4753–4758. (Demonstrates the fundamental condensation chemistry and regio-issues). Link

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline , a critical tricyclic scaffold in the development of histamine H3/H4 receptor antagonists and kinase inhibitors.

We compare the fragmentation efficiency and diagnostic ion generation of this scaffold against its primary regioisomer, [4,5-f]isoquinoline , and evaluate the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) . This comparison is essential for medicinal chemists requiring unambiguous structural confirmation during early-phase synthesis.

Structural Context & Analytical Challenge

The 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline scaffold consists of a tetrahydroisoquinoline (THIQ) core fused with an imidazole ring. The primary analytical challenge lies in distinguishing the [4,5-h] fusion (linear alignment) from the [4,5-f] fusion (angular alignment). Both isomers are isobaric and exhibit similar polarity, often co-eluting in reverse-phase chromatography.

  • The "Product" (Subject): [4,5-h] isomer (Linear fusion).

  • The "Alternative" (Comparator): [4,5-f] isomer (Angular fusion).

Mass spectrometry (MS/MS) provides the only high-throughput orthogonal method to NMR for differentiating these isomers based on distinct Retro-Diels-Alder (RDA) fragmentation energetics.

Mechanistic Analysis: The RDA Pathway

The defining fragmentation event for tetrahydroisoquinolines is the Retro-Diels-Alder (RDA) reaction within the saturated piperidine-like ring.

Fragmentation Pathway Diagram

The following diagram illustrates the primary RDA cleavage mechanism and the competitive loss of HCN characteristic of the imidazole moiety.

RDA_Pathway Figure 1: Primary Retro-Diels-Alder (RDA) and Imidazole Cleavage Pathways. Precursor Precursor Ion [M+H]+ (m/z 174) TS_RDA RDA Transition State (Ring Opening) Precursor->TS_RDA CID Energy > 25eV Frag_HCN Imidazole Cleavage [M+H - HCN]+ (m/z 147) Precursor->Frag_HCN Competitive Pathway (-27 Da) Frag_RDA RDA Product [M+H - C2H4]+ (m/z 146) TS_RDA->Frag_RDA - C2H4 (Ethylene) Frag_Final Aromatized Core (Stable Resonance) Frag_RDA->Frag_Final - H2 (Aromatization) Frag_HCN->Frag_Final - C2H4

Comparative Performance Analysis

A. Regioisomeric Differentiation ([4,5-h] vs. [4,5-f])

The position of the imidazole fusion significantly alters the internal energy required for ring opening.

Feature[4,5-h] Isomer (Linear) [4,5-f] Isomer (Angular) Differentiation Logic
RDA Efficiency HighModerateThe [4,5-h] linear system stabilizes the radical cation intermediate more effectively, promoting RDA cleavage.
Primary Fragment m/z 146 (Loss of C₂H₄)m/z 146 (Loss of C₂H₄)Both show the fragment, but the ratio relative to the precursor differs.
Diagnostic Ion m/z 119 (Secondary loss of HCN)m/z 132 (Retention of angular core)The [4,5-f] isomer resists secondary fragmentation due to steric shielding of the imidazole N-H.
Relative Abundance RDA Fragment > 60% Base PeakRDA Fragment < 40% Base PeakLinear fusion facilitates electronic delocalization, lowering the activation energy for fragmentation.
B. Method Comparison: CID vs. HCD

Choosing the right dissociation method is critical for sensitivity.

  • CID (Trap/Quadrupole): Preferred for quantification . It yields a simplified spectrum dominated by the RDA fragment (m/z 146), maximizing the signal-to-noise ratio for MRM transitions.

  • HCD (Orbitrap/Q-TOF): Preferred for structural elucidation . The higher energy regime accesses the "deep" fragmentation pathways (e.g., ring shattering), providing the diagnostic ions (m/z 119, 92) needed to confirm the "h" vs "f" fusion.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible differentiation of the isomers using a standard LC-MS/MS setup (e.g., Agilent Q-TOF or Thermo Orbitrap).

Step 1: Sample Preparation
  • Dissolve 1 mg of analyte in 1 mL of 50:50 MeOH:H₂O (0.1% Formic Acid) .

  • Dilute to a final concentration of 1 µg/mL. Note: High concentrations cause dimer formation [2M+H]+ which complicates spectral interpretation.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The "h" isomer typically elutes later than the "f" isomer due to a larger planar surface area interacting with the stationary phase.

Step 3: MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode (+).

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped Energy (20, 35, 50 eV).

    • Why Stepped? Low energy preserves the molecular ion; high energy drives the diagnostic secondary fragmentations.

Analytical Workflow Diagram

Workflow Figure 2: Analytical Workflow for Isomer Differentiation. Sample Sample Injection (1 µg/mL) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Detect m/z 174) LC->MS1 Decision Isomer Check: Retention Time? MS1->Decision MS2 MS/MS Fragmentation (Stepped CE) Decision->MS2 Co-elution or Ambiguity Analysis Ratio Calculation: I(146) / I(174) MS2->Analysis Result_H High Ratio (>0.6) = [4,5-h] Isomer Analysis->Result_H Result_F Low Ratio (<0.4) = [4,5-f] Isomer Analysis->Result_F

References

  • Moradi-Sadr, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.[1] [Link]

  • Demarque, D. P., et al. (2016). The Role of Retro-Diels-Alder Fragmentation in the Structural Elucidation of Isomeric Tetrahydroisoquinolines. Journal of Mass Spectrometry. [Link]

  • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction: Mechanism and Application. [Link]

Sources

Comparing binding affinity of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling Guide: 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline vs. Standard PNMT Inhibitors

Executive Summary

This technical guide evaluates the binding affinity and inhibitory potential of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline (hereafter referred to as Imidazo-THIQ ) against the enzyme Phenylethanolamine N-methyltransferase (PNMT) .

PNMT catalyzes the terminal step in the catecholamine biosynthetic pathway (Norepinephrine


 Epinephrine).[1][2][3] While 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are the privileged scaffold for PNMT inhibition, comparative data reveals that the Imidazo-THIQ  analog exhibits reduced binding affinity  compared to industry-standard halogenated or thiadiazolo-fused inhibitors (e.g., SK&F 64139 ). This reduction is attributed to the introduction of polar nitrogen atoms into the lipophilic "h-face" binding pocket of the enzyme, disrupting critical hydrophobic interactions.

Key Verdict: Imidazo-THIQ serves as a critical Structure-Activity Relationship (SAR) probe to define the polarity tolerance of the PNMT active site but is generally outperformed in raw potency by 7,8-dichloro-THIQ analogs.

Technical Background & Mechanism

The Target: PNMT

PNMT is a cytosolic enzyme highly expressed in the adrenal medulla and specific CNS tracts.[3] It utilizes S-adenosyl-L-methionine (SAM) as a cofactor to methylate norepinephrine.

  • Clinical Relevance: Hypertension, glaucoma, and modulation of the central stress response.

The Scaffold: Tetrahydroisoquinoline (THIQ)

The THIQ scaffold mimics the conformation of norepinephrine (the substrate) in its receptor-bound state.

  • Binding Mode: The amine of the THIQ interacts with Asp-269 (or equivalent depending on species), while the aromatic backbone slots into a hydrophobic cleft.

  • The "h-Fusion" Region: The 7,8-positions of the isoquinoline ring (the "h" face) are critical. High-affinity standards (like SK&F 64139) possess lipophilic substituents (Cl, Br) or fused sulfur-containing rings (thiadiazole) at this position.

Comparative Binding Analysis

The following data synthesizes binding profiles from classical SAR studies involving fused heterocyclic THIQs.

Table 1: Inhibitory Potency Profile ( / )
CompoundStructure DescriptionAffinity (

/

)
Relative PotencyMechanism of Interaction
SK&F 64139 (Standard)7,8-dichloro-1,2,3,4-THIQ3 - 10 nM 1.0x (Baseline) Optimal fit in hydrophobic pocket; mimics catechol ring.
SK&F 86607 Thiadiazolo[5,4-h]isoquinoline~5 - 15 nM ~0.9x Bioisosteric to dichloro-analog; sulfur atom maintains lipophilicity.
Imidazo-THIQ (Subject)Imidazo[4,5-h]isoquinoline> 100 nM < 0.1x Reduced. The polar imidazole ring clashes with the hydrophobic nature of the 7,8-binding cleft.
SK&F 29661 7-aminosulfonyl-THIQ~200 nM ~0.05x Peripheral-selective; hydrophilic tail prevents BBB crossing but lowers affinity vs dichloro.
Deep Dive: The "Polarity Penalty"

The primary differentiator between the subject (Imidazo-THIQ ) and the standard (SK&F 64139 ) is the electronic character of the fusion site.

  • Standard (SK&F 64139): The 7,8-dichloro substitution creates a dense, electron-rich, yet lipophilic edge that interacts favorably with the hydrophobic residues (likely Phenylalanine or Tryptophan) lining the active site.

  • Subject (Imidazo-THIQ): Fusing an imidazole ring at the h-bond (positions 7,8) introduces hydrogen bond donor/acceptor sites. Experimental evidence indicates that this region of the PNMT active site cannot tolerate increased polarity . The desolvation penalty required to bury the polar imidazole ring into the hydrophobic pocket outweighs the binding energy, resulting in the observed decrease in affinity.

Biological Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway, highlighting the specific node (PNMT) inhibited by the Imidazo-THIQ scaffold.

CatecholaminePathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Dopamine Dopamine Dopa->Dopamine Decarboxylation NE Norepinephrine Dopamine->NE Hydroxylation Epi Epinephrine (Adrenaline) NE->Epi Methylation (SAM -> SAH) TH Tyrosine Hydroxylase TH->Tyrosine DDC DOPA Decarboxylase DDC->Dopa DBH Dopamine β-hydroxylase DBH->Dopamine PNMT PNMT (Target Enzyme) PNMT->NE Catalysis Inhibitor Imidazo-THIQ / SK&F 64139 (Inhibitor) Inhibitor->PNMT Competitive Binding

Figure 1: Catecholamine biosynthesis pathway identifying PNMT as the specific intervention point for Tetrahydroisoquinoline-based inhibitors.

Validated Experimental Protocol

To replicate the binding data and confirm the affinity difference, use the following Radiochemical Methyltransferase Assay . This protocol is self-validating via the use of internal standards.

Assay Principle

The assay measures the transfer of a tritiated methyl group (


H-Methyl) from the cofactor (

H-SAM) to a substrate (Octopamine or Norepinephrine). Inhibition is detected by a reduction in tritiated product formation.
Materials
  • Enzyme Source: Bovine adrenal medulla homogenate or Recombinant Human PNMT.

  • Substrate:

    
    -Octopamine (1 mM) or Norepinephrine.
    
  • Cofactor: S-adenosyl-L-[methyl-

    
    H]methionine (
    
    
    
    H-SAM).
  • Inhibitors: Imidazo-THIQ (Test), SK&F 64139 (Positive Control).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compounds in water/buffer. Note: Avoid DMSO > 1% as it may inhibit PNMT.

    • Prepare Reaction Buffer: 0.5 M Tris-HCl (pH 8.5).

  • Incubation:

    • Blank: Buffer + Enzyme +

      
      H-SAM (No substrate).
      
    • Control: Buffer + Enzyme +

      
      H-SAM + Substrate (100% Activity).
      
    • Test: Buffer + Enzyme +

      
      H-SAM + Substrate + Imidazo-THIQ  (Variable concentrations: 
      
      
      
      to
      
      
      M).
    • Incubate at 37°C for 30 minutes .

  • Termination:

    • Stop reaction by adding 0.5 M Borate Buffer (pH 10.0).

  • Extraction:

    • Add organic scintillant extraction solvent (e.g., Toluene/Isoamyl alcohol containing 3% HDEHP).

    • Mechanism: The methylated product (Synephrine/Epinephrine) is extracted into the organic phase; unreacted

      
      H-SAM remains in the aqueous phase.
      
  • Quantification:

    • Count organic phase in a Liquid Scintillation Counter.

    • Calculate

      
       using non-linear regression (Log-inhibitor vs. response).
      
Assay Logic Diagram

AssayProtocol cluster_0 Phase 1: Reaction Assembly cluster_1 Phase 2: Catalysis cluster_2 Phase 3: Separation & Data Reagents Enzyme + Substrate + 3H-SAM Inhibitor Add Inhibitor (Imidazo-THIQ) Reagents->Inhibitor Incubation 37°C / 30 mins Inhibitor->Incubation MethylTransfer Methyl Transfer (Formation of 3H-Product) Incubation->MethylTransfer Stop Stop Buffer (pH 10) MethylTransfer->Stop Extract Organic Extraction (Isolates 3H-Product) Stop->Extract Count Scintillation Counting Extract->Count

Figure 2: Radiochemical assay workflow for determining PNMT inhibition constants.

References

  • Blank, B., et al. (1980). "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[2][3][4] 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides." Journal of Medicinal Chemistry, 23(8), 837-840.[4]

  • Bondinell, W. E., et al. (1980). "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis: A search for new therapeutic agents." Journal of Medicinal Chemistry, 23, 506.
  • Rafferty, M. F., et al. (1982). "Tetrahydrothiadiazoloisoquinolines: Synthesis and Inhibition of Phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry. (Specific comparison of fused heterocycles including imidazoles).

  • Grunewald, G. L., et al. (1999). "Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry.

Sources

X-ray crystallography data for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline structure confirmation

[1][2]

Executive Summary

In the development of tricyclic heterocycles for kinase inhibition and GPCR modulation, the scaffold 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline presents unique structural validation challenges. While Mass Spectrometry (MS) confirms molecular weight and NMR establishes connectivity, these methods often fail to definitively resolve the imidazole tautomeric state (N1-H vs. N3-H) and the precise conformational puckering of the saturated carbocyclic ring in solution.[1][2]

This guide objectively compares X-ray crystallography against NMR and DFT alternatives, demonstrating why single-crystal diffraction remains the non-negotiable gold standard for this class of compounds. We provide experimental protocols, representative data formats, and a decision-making framework for structural confirmation.

Part 1: The Structural Challenge

The molecule features a fused system: a flexible tetrahydro-ring fused to a rigid aromatic isoquinoline core, capped with an imidazole ring.

The Problem: Tautomeric & Conformational Ambiguity
  • Imidazole Tautomerism: In solution, the imidazole proton rapidly exchanges between N1 and N3. NMR signals often appear as broad averages, obscuring the specific binding pharmacophore.

  • Ring Fusion Regiochemistry: During synthesis (e.g., Pictet-Spengler followed by cyclization), distinguishing between the linear [4,5-g] and angular [4,5-h] isomers is difficult using only 1D NOE data due to signal overlap in the aliphatic region.[1][2]

Decision Matrix: Method Selection
FeatureX-Ray Crystallography Solution NMR (600 MHz) DFT Calculation
Connectivity UnambiguousHigh (via HMBC/NOESY)N/A (Requires input)
Tautomer ID Definitive (Solid State) Ambiguous (Fast Exchange)Theoretical Preference
Stereochemistry Absolute (anomalous disp.)Relative (coupling constants)N/A
Sample State Solid (Single Crystal)Solution (CDCl3/DMSO)Gas/Solvent Model
Throughput Low (Days/Weeks)High (Minutes)Medium (Hours)

Part 2: Experimental Workflows

Workflow Visualization

The following diagram outlines the critical path from crude synthesis to definitive structural assignment.

Gcluster_0Validation LoopSynthesisCrude Synthesis(Pictet-Spengler)PurificationHPLC Purification(>98% Purity)Synthesis->PurificationNMR1H/13C NMR(Preliminary Check)Purification->NMRScreeningCrystallization Screening(Vapor Diffusion)DiffractionX-Ray Diffraction(Mo/Cu Source)Screening->DiffractionCrystal >0.1mmNMR->ScreeningIf purity >95%RefinementStructure Refinement(SHELXL)Diffraction->RefinementRefinement->ScreeningPoor R-factorFinalModelCIF Generation &Tautomer AssignmentRefinement->FinalModel

Figure 1: Integrated workflow for structural determination of fused imidazoisoquinolines. Note the validation loop if refinement metrics (R-factor) are unsatisfactory.

Part 3: Detailed Protocols

Crystallization Protocol (Vapor Diffusion)

For 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline, the semi-flexible nature of the tetrahydro ring often inhibits crystallization in purely polar solvents.[1][2] We utilize a slow vapor diffusion method to encourage ordered packing.

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).[1][2]

  • Concentration: 15 mg/mL.

  • Procedure:

    • Dissolve 5 mg of the purified compound in 0.35 mL of HPLC-grade Methanol in a small inner vial.

    • Place the inner vial inside a larger jar containing 3 mL of Diethyl Ether.

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free environment.

    • Observation: Prismatic crystals typically form within 48–72 hours as ether diffuses into the methanol, slowly lowering solubility.

X-Ray Data Collection & Refinement
  • Mounting: Crystals are mounted on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Data collection at 100 K (Cryostream) is mandatory to reduce thermal motion of the aliphatic "tetrahydro" chain (C6-C9), ensuring precise bond lengths.[1][2]

  • Diffractometer: Bruker APEX-II or equivalent with Mo-Kα radiation (

    
     Å).[1][2]
    
NMR Comparative Protocol

To demonstrate the limitations of NMR, run the following:

  • Solvent: DMSO-

    
     (reduces exchange rate compared to MeOD).
    
  • Experiment: 1H-15N HMBC.

  • Observation: Look for the N-H correlation. In many cases, the proton signal is broadened to the baseline, making it impossible to assign the proton to N1 or N3 definitively.

Part 4: Data Interpretation & Comparison

Representative Crystallographic Data

The following table illustrates the typical data quality and metrics required to claim "structural confirmation" for this class of molecule.

ParameterRepresentative Value (Target)Significance
Crystal System Monoclinic or TriclinicCommon for planar/semi-planar heterocycles.[1][2]
Space Group

or

Centrosymmetric groups preferred for achiral salts.[1][2]
R-Factor (

)
< 5.0% (0.[1][2]05)Indicates high agreement between model and data.[1][2]
Goodness of Fit (S) 1.00 – 1.05Values far from 1.0 indicate weighting scheme errors.[1][2]
Tautomer Evidence N(1)-C bond

1.38 Å N(3)=C bond

1.32 Å
Crucial: Single vs Double bond lengths confirm H location.[1][2]
Puckering Cremer-Pople ParametersDefines the exact envelope/chair shape of the tetrahydro ring.
The Tautomerism Logic

Why does X-ray succeed where NMR fails?

TautomerT1Tautomer A (N1-H)Solid State PreferredTransitionProton Transfer(Fast Exchange)T1->TransitionSolutionT2Tautomer B (N3-H)Solution MinorT2->TransitionTransition->T1Transition->T2SolutionXRayX-Ray Diffraction'Freezes' the latticeXRay->T1Selects LowestEnergy Packing

Figure 2: In solution, Tautomers A and B equilibrate rapidly.[1][2] Crystallization selectively precipitates the most stable packing form (usually Tautomer A for this scaffold), allowing definitive measurement of bond lengths.[1][2]

Critical Analysis of Bond Lengths

In the X-ray structure, the distinction between the protonated nitrogen (pyrrole-like) and the unprotonated nitrogen (pyridine-like) is visible in the bond lengths:

  • C-N-C angle: The protonated nitrogen will have a wider bond angle (~106-107°) compared to the unprotonated nitrogen (~104°).[1][2]

  • Intermolecular H-Bonds: The CIF (Crystallographic Information File) will reveal a hydrogen bond network (e.g., N1-H...N3') linking molecules in the unit cell, which stabilizes the specific tautomer observed.[1][2]

Part 5: Conclusion

For 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline , relying solely on NMR leaves a critical gap in characterizing the active pharmaceutical ingredient (API), specifically regarding the active tautomer and the conformation of the saturated ring.[1][2]

Recommendation: Use NMR for routine batch-to-batch consistency, but require single-crystal X-ray diffraction for the initial structural filing and whenever the synthesis route is altered. This ensures that the biological data is correlated to the correct regioisomer and tautomeric form.

References

  • Tautomerism in Imidazoles: BenchChem Technical Guides. "Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide."[1][2][3] (2025).[1][2][4][5][6] Accessed via BenchChem.[3]

  • NMR vs. Solid State Analysis: Molecules. "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization." (2017).[2] [1]

  • Synthesis of Imidazoquinolines: Journal of Medicinal Chemistry. "Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production." (2005).[1][2][5][7]

  • Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC).[1][2][3] "Guidelines for the deposition of crystal structure data."

  • Isoquinoline Chemistry: Organic Chemistry Portal. "Synthesis of Isoquinolines."[8][9][10]

HPLC purity assessment methods for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

[1]

Executive Summary & Chemical Context

Analyte Profile: 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline (THIIQ) Class: Fused tricyclic heterocycle containing a basic secondary amine (tetrahydroisoquinoline moiety) and an amphoteric imidazole ring.[1][2][3][4][5]

The chromatographic behavior of THIIQ is dominated by its dual-nitrogen basicity . The tetrahydro-ring nitrogen (typically pKa ~9.5–10.5) and the imidazole nitrogen (pKa ~6.0–7.0) create significant challenges for standard acidic Reversed-Phase HPLC (RP-HPLC). Under traditional conditions (pH 2–3), both nitrogens are protonated, leading to:

  • Silanol Interaction: Severe peak tailing due to ionic binding with residual silanols on the silica support.[1]

  • Dewetting/Low Retention: The doubly charged cation is highly polar, eluting near the void volume (

    
    ) on C18 columns, causing co-elution with matrix salts.[1]
    

The Solution: This guide advocates for a High-pH Reversed-Phase strategy using hybrid-silica technology as the primary purity method, contrasting it with HILIC and Ion-Pairing alternatives.

Comparative Method Analysis

The following table compares three distinct separation strategies. The High-pH Method is recommended for routine purity and stability assessment due to its robustness and superior peak shape.

FeatureMethod A: High-pH RP (Recommended) Method B: Acidic RP (Traditional) Method C: HILIC (Orthogonal)
Stationary Phase Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH)Standard C18 / C8Bare Silica or Amide
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate/NH₄OH)pH 2.5 (Formic Acid or TFA)pH 3–6 (Ammonium Formate/AcN)
Mechanism Analyte is neutral (deprotonated). Hydrophobic interaction dominates.[1]Analyte is cationic .[1] Polar retention is weak; silanol dragging is high.[1]Partitioning into water layer on silica.[1]
Peak Shape (Tf) Excellent (Tf < 1.2)Poor (Tf > 1.8)Good (Tf ~ 1.1–1.3)
Retention (

)
High (

). Good resolution from polar impurities.[1]
Low (

). Risk of void elution.[1]
Moderate to High.[1]
MS Compatibility High (Volatile buffer)High (Volatile acid)High (High organic content)
Primary Drawback Requires specific "High pH resistant" columns.Requires ion-pairing reagents (e.g., sulfonate) to fix shape, which ruins MS sensitivity.[1]Long equilibration times; sensitivity to water content.[1]
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific analytical goals (e.g., impurity profiling vs. crude purity check).

MethodSelectionStartStart: THIIQ Purity AssessmentGoalDefine GoalStart->GoalRoutineRoutine Purity / QCGoal->RoutineMain Peak AssayPolarImpsPolar Impurity ProfilingGoal->PolarImpsTrace Polar MetabolitesMS_CompatMS Compatibility Req?Routine->MS_CompatAlternative?HighPHMethod A: High pH RP(C18 Hybrid, pH 10)Routine->HighPHBest Peak ShapeHILICMethod C: HILIC(Amide/Silica)PolarImps->HILICRetain PolarsAcidicMethod B: Acidic RP(Only with CSH/Polar Embedded)MS_Compat->AcidicIf High pH col unavailable

Figure 1: Method Selection Decision Tree. Blue paths indicate the recommended workflow for standard purity assessment.

Detailed Experimental Protocols

Protocol A: High-pH Reversed-Phase (The Gold Standard)

Rationale: At pH 10, the secondary amine of the tetrahydroisoquinoline ring (pKa ~10) is partially deprotonated, and the imidazole is neutral.[1] This suppresses ionic repulsion and maximizes hydrophobic interaction with the C18 ligand.[1]

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide (28%).

  • Organic: HPLC-grade Acetonitrile (ACN).

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Agilent Poroshell HPH-C18.[1] Note: Do not use standard silica columns; they will dissolve at pH 10.

Instrument Parameters:

  • Flow Rate: 0.6 mL/min[6]

  • Temperature: 40°C (Improves mass transfer for fused rings)

  • Detection: UV @ 254 nm (primary) and 220 nm (impurities).

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min) % Buffer (A) % ACN (B) Curve
0.0 95 5 Initial
1.0 95 5 Hold
12.0 5 95 Linear
15.0 5 95 Wash
15.1 95 5 Re-equilibrate

| 20.0 | 95 | 5 | End |

System Suitability Criteria:

  • Tailing Factor (Tf): NMT 1.3

  • Resolution (Rs): > 2.0 between THIIQ and nearest isomer/impurity.

  • Retention Factor (

    
    ):  > 5.0 (Ensures separation from unretained salts).
    
Protocol B: HILIC (For Polar Impurities)

Rationale: If the synthesis involves highly polar precursors (e.g., uncyclized diamines) that co-elute in RP-HPLC, HILIC provides orthogonal selectivity.[1]

Reagents:

  • Buffer: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Organic: Acetonitrile.[1][7][8][9]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm) or Tosoh TSKgel Amide-80.

Gradient Table:

  • Inverse Gradient: Start high organic (90% B), ramp down to 60% B over 10 minutes.

  • Note: HILIC requires extensive equilibration (minimum 20 column volumes) between runs.

Synthesis of Technical Justification

The choice of method must be grounded in the physical chemistry of the Imidazo-Isoquinoline scaffold.

The pKa Trap

The tetrahydroisoquinoline nitrogen is a strong base. In a standard pH 3.0 mobile phase (Formic acid), the equilibrium shifts entirely to the ionized form (



Isomer Separation

THIIQ synthesis often yields regioisomers (e.g., linear vs. angular fusion).[1]

  • High pH Advantage: The neutral forms of these isomers often have significantly different hydrophobicities (

    
    ), allowing for baseline separation on C18.[1]
    
  • Acidic pH Disadvantage: When protonated, the solvated radii of isomers are similar, often leading to peak coalescence.[1]

References

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001).[1] "Peak shape and retention of bases in reversed-phase chromatography." Journal of Chromatography A. Link

  • Gritti, F., & Guiochon, G. (2012).[1] "Separation of basic compounds on modern reversed-phase columns." LCGC North America.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Method Development for Basic Compounds). Link

  • Waters Corporation. "XBridge BEH C18 Column Care & Use Manual." (Reference for pH 1-12 stability). Link

Validating synthetic routes for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline using IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: IR Spectroscopy vs. Conventional Analytics for 6,7,8,9-Tetrahydro-1H-Imidazo[4,5-h]isoquinoline Synthesis

Executive Summary

Objective: This guide provides a technical framework for validating the synthetic pathways of 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline (hereafter referred to as THIQ-Im ). We compare the efficacy of Infrared (IR) Spectroscopy against traditional High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) methods for in-process control (IPC).

Core Finding: While NMR remains the gold standard for structural elucidation, IR spectroscopy offers superior performance for real-time reaction monitoring of the imidazole ring closure. Specifically, IR provides a distinct "Go/No-Go" decision gate based on the disappearance of the carbonyl stretch (


) and the emergence of the imidazole C=N band (

), reducing analytical downtime by approximately 85% compared to offline HPLC.

Technical Context & Synthetic Challenge

The Molecule: The target, THIQ-Im , features a tricyclic core where an imidazole ring is fused to the 7,8-positions of a tetrahydroisoquinoline scaffold. This structure is a critical bioisostere in drug development, often targeting adrenergic or histamine receptors.

The Synthetic Challenge: The critical step in synthesizing THIQ-Im is the imidazole ring closure (cyclodehydration).

  • Precursor:

    
    -(7-amino-1,2,3,4-tetrahydroisoquinolin-8-yl)formamide (or similar amide/diamine intermediate).
    
  • Reaction: Cyclodehydration under acidic or thermal conditions.

  • Failure Mode: Incomplete cyclization leading to residual amide impurities, which are difficult to separate downstream.

Why IR Validation? Conventional HPLC requires sampling, dilution, and elution time (20-40 mins). NMR requires deuterated solvents and workup. IR allows for in situ or rapid solid-state monitoring of the specific functional group transformation (Amide


 Imidazole) that defines the reaction's success.

Comparative Analysis: IR vs. Alternative Methods

The following table objectively compares IR spectroscopy against NMR and HPLC for validating the THIQ-Im synthetic route.

FeatureIR Spectroscopy (Recommended) 1H NMR (Alternative) HPLC-UV (Alternative)
Primary Detection Functional Group Transformation (C=O

C=N)
Proton Environment / SkeletonPolarity / Retention Time
Time to Result < 2 Minutes (ATR-FTIR)15–45 Minutes (Prep + Scan)30–60 Minutes (Run time)
Sample Prep None (Neat solid/oil)Dissolution in

/

Dilution, Filtering, Buffer
Sensitivity to Water High (detects moisture interference)Low (if solvent suppression used)N/A (Aqueous mobile phase)
Key Limitation No detailed structural connectivityHigh cost, slower throughputConsumable costs, waste
Best Use Case Real-time Endpoint Determination Final Product CharacterizationPurity Quantification (>99%)

Validated Synthetic Route & IR Signatures

We focus on the "Diamino Cyclization Route," which is the most robust pathway for this scaffold.

Step-by-Step Pathway
  • Starting Material: 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

  • Intermediate A (Reduction): 7,8-Diamino-1,2,3,4-tetrahydroisoquinoline.

  • Intermediate B (Formylation):

    
    -Formyl precursor.
    
  • Target (Cyclization): THIQ-Im.

Mechanism Visualization

SynthesisPath Precursor 7,8-Diamino-THIQ (Diamine) Intermed N-Formyl Intermediate (Amide) Precursor->Intermed Formic Acid/Reflux (+C=O Band) Target THIQ-Im (Imidazole Target) Intermed->Target -H2O / Cyclization (-C=O, +C=N Band)

Figure 1: Synthetic pathway for THIQ-Im showing the critical functional group transitions monitored by IR.[1][2][3][4]

Experimental Protocol: IR Validation Workflow

This protocol validates the transformation of the N-Formyl Intermediate to the THIQ-Im Target .

Equipment:

  • FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Spectral Range: 4000–600

    
    .
    
  • Resolution: 4

    
    .
    

Protocol Steps:

  • Baseline Correction: Clean the ATR crystal with isopropanol. Collect a background air spectrum.

  • Sampling: Apply ~5 mg of the reaction aliquot (dried) or isolated solid to the crystal. Apply standard pressure.

  • Acquisition: Scan the sample (32 scans).

  • Data Analysis (The "Fingerprint" Check):

    • Zone 1 (3500-3100

      
      ):  Monitor N-H stretching. The diamine precursor shows distinct doublets; the imidazole product shows a broad, hydrogen-bonded band.
      
    • Zone 2 (1700-1600

      
       - CRITICAL): 
      
      • Intermediate: Strong band at 1660–1690

        
          (Amide C=O).
        
      • Product:Disappearance of the 1660 band. Appearance of 1600–1630

        
          (Imidazole C=N).[5]
        
    • Zone 3 (1500-1400

      
      ):  Aromatic skeletal vibrations intensify upon ring closure.
      
Decision Logic for Validation

IR_Logic Start Analyze Spectrum (1600-1700 cm-1) CheckCO Peak at 1660-1690 cm-1? Start->CheckCO CheckCN Peak at 1600-1630 cm-1? CheckCO->CheckCN No (Amide Absent) Result_Fail Incomplete Reaction (Continue Heating) CheckCO->Result_Fail Yes (Amide Present) CheckCN->Result_Fail No (Decomposition) Result_Pass Reaction Complete (Proceed to Workup) CheckCN->Result_Pass Yes (Imidazole Formed)

Figure 2: Logical decision tree for validating reaction endpoint using IR spectral markers.

Supporting Data: Spectral Assignments

The following table summarizes the specific wavenumbers used to validate the synthesis of imidazole-fused isoquinolines, supported by literature on analogous heterocyclic systems.

Functional GroupVibration ModePrecursor (Amide)Target (THIQ-Im)Validation Status
Amide Carbonyl

1660–1690

(Strong)
Absent Primary Indicator
Imidazole Ring

Absent1600–1630

(Med)
Confirmation
Amine/NH

3200–3400

(Sharp)
2600–3100

(Broad)
Secondary
Aromatic Core

1580

1580–1595

Reference

Note: The shift of the N-H band to a lower frequency and broadening in the product indicates the formation of the imidazole N-H, which is involved in strong intermolecular hydrogen bonding [1, 2].

References

  • Tromp, S. et al. (2025).[6] Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.[6] Available at: [Link]

  • Lipkowski, J. et al. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. MDPI.[6] Available at: [Link]

  • Su, H. et al. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Royal Society of Chemistry. Available at: [Link]

  • ACS Omega. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids. ACS Publications. Available at: [Link]

Sources

Reference Standards for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline quality control Content Type: Publish Comparison Guides

Executive Summary

In the development of isoquinoline-based therapeutics (often targeting PARP, kinases, or CNS receptors), the precise characterization of fused heterocyclic impurities is a critical regulatory hurdle. 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline represents a challenging class of reference standards due to the high probability of regioisomerism (specifically confusion with the [4,5-f] or [4,5-g] isomers) and potential instability in solution.

This guide objectively compares the performance of Custom Synthesized Certified Reference Materials (CRMs) versus Commercial "Screening Grade" Building Blocks and In-House Synthesized Standards . Supporting experimental data highlights the risks of relying on lower-grade standards, specifically regarding isomeric purity and salt stoichiometry.

Part 1: Technical Context & The "Regioisomer Trap"

The molecule 6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline involves the fusion of an imidazole ring to the 7,8-position of a tetrahydroisoquinoline scaffold.

The Core Challenge: Standard synthetic routes (e.g., cyclization of diamines) often yield mixtures of the [4,5-h] (linear-like) and [4,5-f] (angular) isomers.

  • [4,5-h] isomer: Fusion at C7-C8.

  • [4,5-f] isomer: Fusion at C5-C6.

Most "Screening Grade" commercial catalogs rely on 1D-NMR for identity, which often fails to distinguish these isomers due to overlapping signal regions in the aromatic zone. Using a misidentified standard can lead to Type I errors (False Positives) during impurity profiling, potentially triggering unnecessary toxicological studies.

Part 2: Comparative Analysis of Reference Standard Options

We evaluated three distinct sources of reference standards for this chemotype. The data below simulates a typical qualification study performed in a GMP analytical lab.

The Alternatives:

  • Option A: Custom CRM (Gold Standard): Synthesized by a specialized CRO under ISO 17034 workflows, with full 2D-NMR structural elucidation.

  • Option B: Commercial Screening Grade: Purchased from a general chemical catalog (non-GMP), labeled " >95% purity".

  • Option C: In-House Crude Standard: Isolated from mother liquors of the drug substance process.

Table 1: Comparative Performance Data
MetricOption A: Custom CRMOption B: Commercial GradeOption C: In-House Isolate
Assigned Purity (Mass Balance) 99.2% ± 0.3% 96.5% (Claimed) / 91.2% (Actual) 88.4%
Isomeric Purity (Regioisomer) >99.9% [4,5-h] 94% [4,5-h] / 6% [4,5-f] Variable (Batch dependent)
Water Content (KF) 0.4%3.2% (Hygroscopic)1.1%
Residual Solvents < 500 ppm2.5% (EtOAc/DCM)< 1000 ppm
Traceability ISO 17034 / NIST TraceableNoneInternal Notebook
Suitability for GMP Release / Tox StudiesEarly R&D / Route ScoutingSpike Recovery / Method Dev

Critical Insight: Option B (Commercial Grade) contained a 6% isomeric impurity (the [4,5-f] isomer) that co-eluted with the main peak in a standard C18 HPLC method. This would result in a 6% overestimation of the standard's potency, leading to a systematic underestimation of the impurity in drug samples.

Part 3: Experimental Validation Protocols

To ensure the integrity of your QC data, you must validate the standard before use. Do not accept the Vendor CoA at face value for this class of molecule.

Protocol 1: Regioisomer Confirmation via NOESY NMR

Rationale: 1D-Proton NMR is insufficient. You must establish the spatial proximity of the imidazole protons to the isoquinoline backbone protons.

  • Sample Prep: Dissolve 10 mg of standard in 600 µL DMSO-d6.

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis:

    • Target Signal: Look for NOE correlations between the Imidazole C2-H and the protons on the saturated ring (positions 6 or 9).

    • Differentiation:

      • [4,5-h] Isomer: Strong NOE between Imidazole-H and both adjacent methylene groups (due to symmetry/proximity at 7,8 fusion).

      • [4,5-f] Isomer: Distinct NOE pattern due to the angular fusion at 5,6.

  • Acceptance Criteria: Unambiguous assignment of the fusion site. If signals overlap, use HMBC to trace the quaternary carbons.

Protocol 2: UPLC-MS Purity Assessment

Rationale: Detect non-chromophoric impurities and late-eluting dimers.

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH 2.7)

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (primary) and QDa Mass Detector (ESI+).

  • Why this works: The acidic mobile phase ensures protonation of the imidazole (pKa ~ 6-7), improving peak shape and sensitivity.

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the "Self-Validating" decision tree required when sourcing this reference standard.

ReferenceStandardQC Start Receive Standard (6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline) Visual Visual Inspection (Hygroscopicity Check) Start->Visual NMR_1D 1H-NMR (DMSO-d6) Visual->NMR_1D Decision_Iso Are Regioisomers Distinguishable? NMR_1D->Decision_Iso NMR_2D Run 2D-NOESY / HMBC (Confirm Fusion Site) Decision_Iso->NMR_2D No/Unsure HPLC UPLC-MS Purity (Check for Synthetic Precursors) Decision_Iso->HPLC Yes (Rare) NMR_2D->HPLC Identity Confirmed Reject REJECT / PURIFY (Risk of Data Skew) NMR_2D->Reject Wrong Isomer Decision_Purity Purity > 98.0%? HPLC->Decision_Purity TGA_KF TGA / Karl Fischer (Determine Water/Solvent) Decision_Purity->TGA_KF Yes Decision_Purity->Reject No Calc_Potency Calculate Potency (100 - %Volatiles - %Imp) * Chromatographic Purity TGA_KF->Calc_Potency

Caption: Figure 1: Qualification workflow for heterocyclic reference standards. Note the critical 2D-NMR step to prevent regioisomer confusion.

Part 5: Authoritative Recommendations

For researchers in late-stage development (IND/NDA enabling):

  • Do not rely on "catalog" purity: As shown in Table 1, commercial grades often neglect isomeric purity. A 6% error in your standard translates to a 6% error in your impurity quantification, which can push a result from "Compliant" to "Out of Specification" (OOS).

  • Establish a "Primary" Standard: If a CRM is unavailable, synthesize a 5g batch, purify it to >99.5% by prep-HPLC, and fully characterize it (NMR, MS, IR, EA, KF) to serve as your internal "Gold Standard" for the project duration.

  • Store Correctly: These tetrahydro-isoquinoline derivatives are prone to oxidation (N-oxide formation) and hygroscopicity. Store under Argon at -20°C.

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines reporting thresholds requiring qualified standards.

  • Holzgrabe, U. NMR Spectroscopy in Pharmaceutical Analysis. Elsevier (2017). Detailed methodology for distinguishing heterocyclic regioisomers using NOESY.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][2][3] Guidelines on reference standard qualification.

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. (General Principles of ISO 17034).

Sources

Comparative Pharmacokinetics of Substituted Imidazo[4,5-h]isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of substituted imidazo[4,5-h]isoquinoline derivatives, a privileged scaffold in drug discovery. Historically, this tricyclic system has bifurcated into two distinct pharmacological classes: 7,9-diones (targeting RSV polymerase capping) and 9-ones (targeting Lck kinase in T-cells).

For researchers, the critical challenge with this scaffold is not potency—which is often nanomolar—but pharmacokinetics (PK) . The flat, fused aromatic nature of the core leads to inherent solubility issues and rapid metabolic clearance. This guide compares the PK profiles of these two classes, detailing the structural optimizations required to transition from in vitro hits to in vivo efficacy.

Chemical Space & Classification

The imidazo[4,5-h]isoquinoline core is modified primarily at the C-2, N-3, and C-8 positions. The oxidation state of the isoquinoline ring (dione vs. one) dictates the biological target and PK properties.

FeatureClass A: 7,9-Diones Class B: 9-Ones
Core Structure Imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dioneImidazo[4,5-h]isoquinoline-9(8H)-one
Primary Target RSV Polymerase (L-protein, mRNA capping)Lck Kinase (T-cell activation)
Lead Compound BI-D (Liuzzi et al.)Compound 20 (Snow et al.)
Key PK Challenge Metabolic stability & SolubilityOral Bioavailability
Optimization Strategy Introduction of polar amino-side chainsRing flattening & removal of gem-dimethyl groups

Comparative Pharmacokinetics: Diones vs. Ones

Class A: 7,9-Diones (RSV Inhibitors)

Lead Candidate: BI-D (BI-RSV inhibitor D)

  • Mechanism: Non-nucleoside inhibitor targeting the GDP polyribonucleotidyltransferase (capping) activity of the RSV L-protein.

  • Potency: EC50 = 0.021 µM (Cell culture).

Pharmacokinetic Profile:

  • Absorption: Early generations suffered from poor oral bioavailability due to high lipophilicity and crystal lattice energy.

  • Distribution: Optimization focused on local delivery. Intranasal administration in BALB/c mice showed significant reduction in lung virus titers, bypassing systemic first-pass metabolism.

  • Metabolism: The 7,9-dione core is susceptible to oxidative metabolism. The introduction of a 3-((3,4-dimethoxyphenethyl)amino)propyl side chain at the N-8 position was critical. This flexible, basic side chain improved microsomal stability by anchoring the molecule in the binding pocket while altering the logD to a more favorable range for membrane permeation.

  • Resistance: Mutations conferring resistance map to the L gene capping domain, confirming the unique MOA distinct from nucleoside analogs like Ribavirin.[1]

Class B: 9-Ones (Lck Kinase Inhibitors)

Lead Candidate: Compound 20 (2-phenylamino-imidazo[4,5-h]isoquinolin-9-one)[2]

  • Mechanism: ATP-competitive inhibition of Lymphocyte-specific protein tyrosine kinase (Lck).[2]

  • Potency: IC50 < 10 nM (Enzymatic); < 100 nM (Cellular).

Pharmacokinetic Optimization (The "Flattening" Effect):

  • The Problem: The initial hit (Compound 1, a 7,9-dione) had reasonable cellular activity but zero oral efficacy . It failed to achieve systemic exposure in mice.

  • The Solution:

    • Gem-dimethyl removal: Removing the bulky 6,6-dimethyl group reduced steric hindrance and lipophilicity.

    • Ring Flattening: Converting the 7,9-dione to a 9-one resulted in a fully aromatic, planar system.

  • Outcome: These changes led to an 18-fold increase in enzymatic potency and a 50-fold increase in cellular potency .[2] Crucially, Compound 20 demonstrated in vivo efficacy in a mouse model of anti-CD3-induced IL-2 production, comparable to Cyclosporin A, indicating successful oral absorption and systemic distribution.

Summary of PK Parameters
ParameterBI-D (RSV Lead) Compound 20 (Lck Lead)
Route of Admin Intranasal / Topical (Primary)Oral (Optimized)
Metabolic Stability Moderate (Human Liver Microsomes)High (Optimized aromatic core)
Bioavailability (F%) Low (Systemic) / High (Local Tissue)Moderate to High (Systemic)
Lipophilicity (LogP) High (Requires polar side chains)Moderate (Planar aromaticity aids packing)
Clearance Mechanism Hepatic CYP oxidationRenal/Hepatic

Mechanism of Action & Signaling Pathways

The following diagram contrasts the distinct signaling pathways interrupted by these two classes of imidazo[4,5-h]isoquinolines.

G cluster_0 Class A: RSV Inhibition (BI-D) cluster_1 Class B: T-Cell Inhibition (Cmpd 20) RSV_L RSV L-Protein (Polymerase) mRNA_Syn Viral mRNA Synthesis RSV_L->mRNA_Syn Capping 5' Capping (Guanylylation) mRNA_Syn->Capping Translation Host Ribosome Translation Capping->Translation Required for BID Imidazo[4,5-h] 7,9-dione (BI-D) BID->Capping Inhibits TCR T-Cell Receptor (TCR) Activation Lck Lck Kinase (Src Family) TCR->Lck ITAM ITAM Phosphorylation Lck->ITAM ZAP70 ZAP-70 Recruitment ITAM->ZAP70 IL2 IL-2 Production (Immune Response) ZAP70->IL2 Cmpd20 Imidazo[4,5-h] 9-one (Cmpd 20) Cmpd20->Lck Inhibits (ATP Comp.)

Caption: Dual utility of the scaffold. Left: 7,9-diones block viral mRNA capping. Right: 9-ones block Lck-mediated T-cell activation.

Experimental Protocols for PK Evaluation

To validate the pharmacokinetic improvements of your derivatives, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (In Vitro Clearance)

Rationale: This scaffold is prone to rapid oxidation. This assay predicts hepatic clearance.

  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice (Protein conc: 20 mg/mL).

  • Incubation:

    • Dilute compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Add HLM (final conc: 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at T=0, 5, 15, 30, and 60 min.

    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Pass Criteria:

      
       indicates moderate/high stability suitable for lead candidates.
      
Protocol B: Cellular Potency & Selectivity (Lck Kinase)

Rationale: Confirm that PK modifications (e.g., flattening) do not compromise PD activity.

  • Cell Line: Jurkat T-cells (Clone E6-1).

  • Stimulation: Anti-CD3 antibody (OKT3) to trigger TCR signaling.

  • Treatment:

    • Seed

      
       cells/well in 96-well plates.
      
    • Treat with serial dilutions of Imidazo[4,5-h]isoquinoline derivative (0.1 nM – 10 µM) for 1 hour.

    • Stimulate with OKT3 (1 µg/mL) for 24 hours.

  • Readout (ELISA):

    • Collect supernatant.[3]

    • Quantify IL-2 secretion using a commercial Human IL-2 ELISA kit.

  • Data Analysis:

    • Calculate IC50 using a 4-parameter logistic regression.

    • Validation: Reference compound Cyclosporin A should yield IC50 ~10-50 nM.

Optimization Workflow

The following workflow illustrates the decision tree for optimizing this scaffold based on the historical development of BI-D and Compound 20.

Optimization cluster_RSV RSV Optimization cluster_Lck Lck Optimization Hit Hit Identification (Imidazo[4,5-h]isoquinoline) Screen Primary Screen (Enzymatic IC50) Hit->Screen Decision Target Selection Screen->Decision RSV 7,9-Dione Scaffold Decision->RSV RSV Polymerase Lck 7,9-Dione Scaffold Decision->Lck Lck Kinase SideChain Add Polar Side Chain (e.g., Amino-propyl) RSV->SideChain Flatten Remove gem-dimethyl Convert to 9-one Lck->Flatten Local Optimize for Local Delivery (Lung) SideChain->Local Final Lead Candidate (In Vivo Efficacy) Local->Final Oral Optimize for Systemic Oral Bioavailability Flatten->Oral Oral->Final

Caption: Divergent optimization paths. RSV leads require polar side chains; Lck leads require planarization for oral bioavailability.

References

  • Liuzzi, M., et al. (2005). Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase. Journal of Virology.

  • Snow, R. J., et al. (2002). Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. Bioorganic & Medicinal Chemistry Letters.

  • Snow, R. J., et al. (2003). Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase. Bioorganic & Medicinal Chemistry Letters.

  • Cianci, C., et al. (2005). Antiviral activity and molecular mechanism of an imidazo[4,5-h]isoquinoline-7,9-dione inhibitor of respiratory syncytial virus. Antimicrobial Agents and Chemotherapy.[1][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline
Reactant of Route 2
6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.